molecular formula C9H6BrNO B1281171 4-Bromoquinolin-3-ol CAS No. 32435-61-3

4-Bromoquinolin-3-ol

Cat. No.: B1281171
CAS No.: 32435-61-3
M. Wt: 224.05 g/mol
InChI Key: BJEMWAKSVKPWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoquinolin-3-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEMWAKSVKPWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480222
Record name 4-bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32435-61-3
Record name 4-Bromo-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32435-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromoquinolin-3-ol (CAS No: 32435-61-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway based on established chemical principles, provides in-depth experimental protocols for its preparation and purification, and outlines the standard analytical techniques for its structural elucidation and characterization. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding and reproducibility in a research and development setting.

Chemical Identity and Physical Properties

This compound is a quinoline derivative featuring a hydroxyl group at the C3 position and a bromine atom at the C4 position.[1] This substitution pattern imparts a unique electronic distribution and reactivity profile.[1] The compound is a solid under standard conditions and should be stored at 2-8°C under an inert atmosphere to ensure stability.[1]

ParameterValueReference
IUPAC Name This compound[1]
CAS Number 32435-61-3[1][2]
Molecular Formula C₉H₆BrNO[1][3]
Molecular Weight 224.05 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 181-183 °C[2]
Boiling Point 327.9±22.0 °C (Predicted)[2]
Density 1.705±0.06 g/cm³ (Predicted)[2]
pKa 5.74±0.50 (Predicted)[2]

Proposed Synthetic Pathway

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a reliable pathway can be proposed based on the bromination of a suitable precursor. The most logical approach involves the direct electrophilic bromination of quinolin-3-ol. This method is analogous to the bromination of other activated quinoline systems, such as 8-hydroxyquinoline.[4][5] The starting material, quinolin-3-ol, can be prepared from isatin via the Pfitzinger reaction or related methods.[6]

G Start Quinolin-3-ol Product This compound Start->Product Electrophilic Bromination Reagent Brominating Agent (e.g., NBS in DMF or Br2 in Acetic Acid) Reagent->Product

Caption: Proposed synthesis of this compound via bromination.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and purification of analogous bromo-hydroxyquinoline compounds.[1][5]

Synthesis of this compound from Quinolin-3-ol

This procedure details the bromination of quinolin-3-ol using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • Quinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve quinolin-3-ol (1 equivalent) in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

G A 1. Dissolve Quinolin-3-ol in anhydrous DMF B 2. Cool to 0 °C under N2 A->B C 3. Add NBS portion-wise B->C D 4. Stir at RT for 12-18h C->D E 5. Monitor by TLC D->E F 6. Quench with Ice Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I Crude this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Purification

The crude product can be purified using either recrystallization or column chromatography.[1]

Protocol 1: Recrystallization

  • Dissolve the crude solid in a minimum amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Protocol 2: Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

  • Elute the column with a gradient solvent system, such as dichloromethane/methanol or ethyl acetate/hexane.[1][7]

  • Collect fractions and combine those containing the pure product, as determined by TLC analysis.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.[1]

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline core. A broad singlet for the hydroxyl proton.
¹³C NMR Nine distinct signals corresponding to the carbon atoms of the quinoline ring system.
Mass Spec (MS) A molecular ion peak cluster (M⁺ and M+2⁺) of nearly equal intensity, characteristic of a monobrominated compound.[8] For C₉H₆BrNO, this would appear at m/z ≈ 223 and 225.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), and C=C/C=N stretches of the quinoline ring (~1500-1650 cm⁻¹).[1]
General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

General Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

General Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.

G Start Purified This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Data_NMR Confirm C-H Framework & Substitution Pattern NMR->Data_NMR Data_MS Confirm Molecular Weight & Bromine Presence MS->Data_MS Data_IR Identify Functional Groups (O-H, etc.) IR->Data_IR Conclusion Structural Confirmation Data_NMR->Conclusion Data_MS->Conclusion Data_IR->Conclusion

Caption: Workflow for the spectroscopic characterization of the product.

References

An In-depth Technical Guide to 4-Bromoquinolin-3-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a bromine atom at the 4-position and a hydroxyl group at the 3-position of the quinoline ring creates a unique electronic and steric profile, making this compound a molecule of interest for further investigation and as a building block in the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental methodologies.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆BrNO.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
CAS Number 32435-61-3[1]
Physical Form Solid[1]
Melting Point 181-183 °C[1]
Boiling Point (Predicted) 327.9 ± 22.0 °C[1]
Density (Predicted) 1.705 ± 0.06 g/cm³[1]
Solubility Soluble in polar solvents[1]

Chemical Structure

The structure of this compound consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. A hydroxyl (-OH) group is substituted at the C3 position, and a bromine (-Br) atom is at the C4 position.[1] This specific arrangement of functional groups significantly influences the molecule's reactivity and potential biological interactions. The planar nature of the quinoline core may allow for π-π stacking interactions with biological macromolecules.[1]

Structural Identifiers:

  • IUPAC Name: this compound[1]

  • SMILES: C1=CC=C2C(=C1)C(=C(C=N2)O)Br[1]

  • InChI: InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H[1]

Spectroscopic Data (Predicted and General)

Spectroscopic TechniqueExpected ObservationsReference(s)
¹H NMR Aromatic protons of the quinoline ring and a signal for the hydroxyl proton.[1]
¹³C NMR Signals corresponding to the nine unique carbon atoms in the quinoline ring system.[1]
IR Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretching) and the aromatic C-H and C=C bonds.[1]
Mass Spectrometry (HRMS) Confirmation of the molecular formula (C₉H₆BrNO) and a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). Predicted m/z for [M+H]⁺ is 223.97057.[1]

Experimental Protocols

Synthesis of Quinolone Derivatives (General Protocol)

While a specific protocol for the synthesis of this compound is not widely published, a common method for synthesizing substituted quinolin-4(1H)-ones is the Gould-Jacobs reaction. This can be adapted to synthesize precursors or the target molecule with appropriate starting materials. The following is a general protocol for a related compound, 6-bromoquinolin-4(1H)-one, which illustrates the key steps.

Step 1: Condensation

  • A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours.[2]

  • The ethanol formed during the reaction is removed by distillation.[2]

Step 2: Cyclization

  • The resulting intermediate adduct is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C.[2]

  • The mixture is maintained at this temperature for 30-60 minutes to effect cyclization.[2]

Step 3: Isolation and Purification

  • After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether.[2]

  • The precipitated solid is collected by filtration and washed with the same solvent.[2]

  • Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography using silica gel with a dichloromethane/methanol gradient.[1][2]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film on a FT-IR spectrometer to identify characteristic functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Based on the known biological activities of quinoline derivatives, this compound is predicted to have potential antimicrobial and anticancer properties.[3] The planar quinoline ring can intercalate with DNA, while the bromine atom can enhance lipophilicity, potentially improving cell membrane penetration. The hydroxyl group can participate in hydrogen bonding, which may be crucial for binding to target enzymes or receptors.[1]

A plausible mechanism of action for the anticancer activity of quinolinone derivatives involves the induction of apoptosis. This can be initiated through the inhibition of key enzymes like topoisomerases or through the modulation of signaling pathways that regulate cell survival and death.

Below is a conceptual diagram illustrating a potential signaling pathway for the induction of apoptosis by a quinolinone derivative.

anticancer_pathway This compound This compound TargetEnzyme Target Enzyme (e.g., Topoisomerase) This compound->TargetEnzyme Inhibition DNADamage DNA Damage TargetEnzyme->DNADamage p53Activation p53 Activation DNADamage->p53Activation BaxUpregulation Bax Upregulation p53Activation->BaxUpregulation MitochondrialPathway Mitochondrial Pathway BaxUpregulation->MitochondrialPathway CaspaseActivation Caspase Activation MitochondrialPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Potential mechanism of apoptosis induction by this compound.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a quinolinone derivative.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization StartingMaterials Starting Materials (e.g., 4-bromoaniline) Condensation Condensation StartingMaterials->Condensation Cyclization Cyclization Condensation->Cyclization CrudeProduct Crude Product Cyclization->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Purity Purity Analysis (e.g., HPLC) PureProduct->Purity

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a versatile heterocyclic compound with a structural framework that suggests potential for significant biological activity. While detailed experimental data remains somewhat limited in publicly accessible literature, this guide provides a foundational understanding of its chemical properties, structure, and the general experimental approaches for its synthesis and characterization. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential in drug discovery and development.

References

Spectroscopic Analysis of 4-Bromoquinolin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromoquinolin-3-ol, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document outlines the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and logical workflows for structural elucidation.

Core Spectroscopic Data

Predicted ¹H NMR Data

The expected proton NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit signals in the aromatic region (typically δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom and the bromine substituent, along with the electron-donating hydroxyl group, will influence the chemical shifts of the protons on the quinoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7s-
H-57.9 - 8.1d8.0 - 8.5
H-67.4 - 7.6t7.0 - 8.0
H-77.6 - 7.8t7.0 - 8.0
H-87.8 - 8.0d8.0 - 8.5
OH9.5 - 10.5br s-

Note: These are estimated values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule.[4] The presence of the electronegative bromine, nitrogen, and oxygen atoms will significantly impact the chemical shifts of the carbon atoms in their vicinity.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3148 - 152
C-4115 - 120
C-4a138 - 142
C-5128 - 132
C-6124 - 128
C-7129 - 133
C-8120 - 124
C-8a140 - 144

Note: These are estimated values based on typical chemical shifts for substituted quinolines. Quaternary carbons are expected to have weaker signals.[4][5]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodologies are recommended for the spectroscopic analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of solid this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The solution should be free of any particulate matter.

¹H NMR Spectroscopy Acquisition Parameters
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[6]

  • Spectral Width: A range of -2 to 12 ppm is generally sufficient for quinoline derivatives.[6]

  • Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[6]

¹³C NMR Spectroscopy Acquisition Parameters
  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is common.[1]

  • Spectral Width: Approximately 0-200 ppm.[1]

  • Acquisition Time: 1-2 seconds.[1]

  • Relaxation Delay: 2-5 seconds.[1]

  • Number of Scans: 128 or more scans are often necessary due to the low natural abundance of ¹³C.[1]

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

  • Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

Visualizations

Molecular Structure and Numbering

Caption: Structure of this compound with IUPAC numbering.

Experimental Workflow for NMR Analysis

G NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_Acquisition ¹H NMR Acquisition (zg30, 16-64 scans) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (zgpg30, >128 scans) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Spectral Analysis (Integration, Coupling Constants) Referencing->Analysis Structure_Elucidation Structure Confirmation Analysis->Structure_Elucidation

Caption: Experimental workflow for the NMR analysis of this compound.

Logical Relationships in Spectral Interpretation

G Interpretation Logic cluster_data Observed Data cluster_interpretation Inferred Information Chemical_Shifts Chemical Shifts (δ) Electronic_Environment Electronic Environment Chemical_Shifts->Electronic_Environment Integration Integration Proton_Ratios Proton Ratios Integration->Proton_Ratios Multiplicity Multiplicity (Splitting) Neighboring_Protons Neighboring Protons Multiplicity->Neighboring_Protons Coupling_Constants Coupling Constants (J) Connectivity Connectivity Coupling_Constants->Connectivity Structure Final Structure Electronic_Environment->Structure Proton_Ratios->Structure Neighboring_Protons->Structure Connectivity->Structure

Caption: Logical flow from NMR data to structural elucidation.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 4-Bromoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines predicted mass-to-charge ratios, discusses expected fragmentation patterns based on related chemical structures, and provides a generalized experimental protocol for its analysis.

Core Data Presentation

The analysis of this compound (Molecular Formula: C₉H₆BrNO, Molecular Weight: 224.05 g/mol ) by mass spectrometry is crucial for its identification and structural elucidation.[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula, with the presence of bromine creating a characteristic isotopic pattern.[1]

Below is a summary of predicted collision cross-section (CCS) values for various ionic forms of this compound, which are critical for ion mobility mass spectrometry analysis.

Adduct/IonPredicted m/zPredicted CCS (Ų)
[M+H]⁺223.97057136.5
[M+Na]⁺245.95251142.1
[M+NH₄]⁺240.99711142.4
[M+K]⁺261.92645141.2
[M-H]⁻221.95601137.7
[M+Na-2H]⁻243.93796141.4
[M]⁺222.96274136.6
[M]⁻222.96384136.6

Table 1: Predicted m/z and collision cross-section values for various ionic forms of this compound.[1]

Expected Fragmentation Pattern

Molecular Ion Peak: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[2] For the protonated molecule ([M+H]⁺), these would be observed at approximately m/z 224 and 226.

Key Fragmentation Pathways:

  • Loss of Bromine: A common fragmentation pathway for bromo-substituted compounds is the loss of the bromine radical, which would result in a fragment ion at approximately m/z 144 ([M - Br]⁺).[2]

  • Loss of CO: Hydroxylated quinolines are known to undergo the loss of carbon monoxide (CO), a neutral loss of 28 Da. This would lead to a fragment ion at approximately m/z 196/198.

  • Sequential Loss of H₂O and CO: In positive-ion mode, fragment ions corresponding to [M+H-H₂O]⁺ and [M+H-H₂O-CO]⁺ are also possible.[3][4]

Experimental Protocols

A generalized protocol for the analysis of this compound by mass spectrometry, suitable for a research or drug development setting, is provided below. This can be adapted for either liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), though LC-MS is generally more suitable for this polar compound.

1. Sample Preparation

  • Weigh approximately 1 mg of this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution in the range of 1-10 µg/mL.

  • The sample should be filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice for separating small aromatic molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

  • Scan Range: m/z 50-500.

  • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the molecular ion.

3. Data Acquisition and Analysis

  • Acquire data in full scan mode to detect all ions within the specified mass range.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peaks (m/z 224 and 226) to generate a fragmentation spectrum.

  • Process the data using the instrument's software to identify the molecular ion and its characteristic isotopic pattern, as well as the major fragment ions.

Visualizations

experimental_workflow Experimental Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_proc Data Processing sample This compound Sample dissolve Dissolve in Solvent (e.g., Methanol) sample->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.22 µm) dilute->filter lc_separation LC Separation (Reversed-Phase) filter->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection Mass Detection (HRMS) esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition spectral_analysis Spectral Analysis data_acquisition->spectral_analysis structural_elucidation Structural Elucidation spectral_analysis->structural_elucidation

Caption: A general workflow for the LC-MS analysis of this compound.

fragmentation_pathway Plausible Fragmentation Pathway of this compound M [C₉H₆BrNO+H]⁺ m/z ≈ 224/226 M_Br [M - Br]⁺ m/z ≈ 144 M->M_Br - Br• M_CO [M - CO]⁺ m/z ≈ 196/198 M->M_CO - CO M_H2O [M - H₂O]⁺ m/z ≈ 206/208 M->M_H2O - H₂O M_H2O_CO [M - H₂O - CO]⁺ m/z ≈ 178/180 M_H2O->M_H2O_CO - CO

Caption: A proposed fragmentation pathway for protonated this compound.

References

physical and chemical properties of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 4-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a quinoline core structure. Specifically, it is characterized by a bromine atom substituted at the C4 position and a hydroxyl group at the C3 position.[1] This distinct substitution pattern creates a unique electronic distribution that significantly influences the compound's chemical reactivity, physical properties, and potential biological applications.[1] The planar nature of the fused bicyclic system, comprising a benzene and a pyridine ring, allows for potential π-π stacking interactions, which is a key consideration in both biological systems and crystal structure engineering.[1] This guide provides a comprehensive overview of the known , along with experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

This compound is a solid under standard conditions.[1] Its solubility is dictated by the dual nature of its functional groups: the hydroxyl group enhances solubility in polar solvents, while the bromine atom imparts lipophilic character.[1] For stability, the compound should be stored at 2-8°C under an inert atmosphere.[1][2]

Table 1: Chemical Identifiers for this compound
ParameterValue
IUPAC Name This compound[1]
CAS Number 32435-61-3[1]
Molecular Formula C₉H₆BrNO[3]
Molecular Weight 224.05 g/mol
InChI InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H[3]
InChIKey BJEMWAKSVKPWBC-UHFFFAOYSA-N[1][3]
SMILES C1=CC=C2C(=C1)C(=C(C=N2)O)Br[1][3]
Table 2: Physical and Chemical Properties of this compound
PropertyValueSource
Physical Form Solid, White to off-white[1]
Melting Point 181-183 °C[2]
Boiling Point 327.9±22.0 °C(Predicted)[2]
Density 1.705±0.06 g/cm³(Predicted)[2]
pKa 5.74±0.50(Predicted)[2]
Storage Temperature 2-8°C, under nitrogen[2]

Spectroscopic and Analytical Data

The characterization of this compound relies on several standard spectroscopic techniques to confirm its structure and purity.[1]

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the substitution pattern, with distinct signals for the aromatic protons of the quinoline ring and the hydroxyl proton.[1]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is employed to verify the molecular formula (C₉H₆BrNO) and observe the characteristic isotopic pattern of bromine.[1]

  • Infrared (IR) Spectroscopy : This technique helps to identify the characteristic absorption bands for the O-H stretch of the hydroxyl group and the vibrations of the aromatic system.[1]

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Ions
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 223.97057136.5[1] / 136.7[3]
[M+Na]⁺ 245.95251142.1[1] / 149.8[3]
[M+K]⁺ 261.92645141.2[1] / 138.2[3]
[M+NH₄]⁺ 240.99711142.4[1] / 158.1[3]
[M-H]⁻ 221.95601137.7[1] / 141.9[3]
[M+Na-2H]⁻ 243.93796141.4[1] / 147.2[3]
[M]⁺ 222.96274136.6[1] / 155.0[3]
[M]⁻ 222.96384136.6[1] / 155.0[3]

Data sourced from predicted values and may vary based on experimental conditions.[3]

Chemical Reactivity and Profile

The chemical behavior of this compound is governed by its key functional groups:

  • C3-Hydroxyl Group : This group can participate in hydrogen bonding and acts as a nucleophile in various chemical reactions.[1]

  • C4-Bromine Atom : The bromine atom is a reactive site for nucleophilic substitution and is particularly amenable to metal-catalyzed coupling reactions, making it a valuable handle for further molecular elaboration.[1] Its position at C4 is less sterically hindered compared to other locations, which may facilitate these reactions.[1]

  • Quinoline Nitrogen : The nitrogen atom in the quinoline ring can function as a basic center and a coordination site for metal ions.[1]

The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the quinoline scaffold creates a unique electronic environment that dictates the compound's overall reactivity.[1]

Experimental Protocols

Proposed Synthesis

Example Adapted Protocol (Hypothetical):

  • Starting Material : Begin with a suitable precursor, such as quinolin-3-ol.

  • Protection of Hydroxyl Group (if necessary) : The C3-OH group may need to be protected using a standard protecting group strategy to prevent unwanted side reactions during bromination.

  • Bromination : A method analogous to the synthesis of 4-bromoquinoline could be employed. This involves reacting the protected quinolin-3-ol with a brominating agent like phosphorus tribromide (PBr₃) in an anhydrous solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).[4]

  • Work-up : The reaction would be quenched, typically with ice, and then neutralized or basified (e.g., with sodium bicarbonate solution).[4] The product would then be extracted using an organic solvent like ethyl acetate.[4]

  • Deprotection : The protecting group on the C3-hydroxyl would be removed under appropriate conditions.

  • Purification : The final crude product would be purified to yield this compound.

G Proposed Synthesis Workflow for this compound start Quinolin-3-ol Precursor protect Protection of C3-OH Group start->protect (If required) brominate Bromination (e.g., PBr3 in DMF) start->brominate (Direct, if OH is stable) protect->brominate workup Reaction Quench & Extraction brominate->workup deprotect Deprotection of C3-OH workup->deprotect (If protected) purify Purification (Chromatography/Recrystallization) workup->purify (If not protected) deprotect->purify final This compound purify->final G Analytical Workflow for Characterization cluster_preliminary Initial Checks cluster_spectroscopy Spectroscopic Analysis TLC TLC Analysis (Purity Check) IR IR Spectroscopy (Functional Groups, e.g., -OH) TLC->IR MP Melting Point (Comparison) MP->IR MS Mass Spectrometry (Molecular Weight & Formula, Br isotope pattern) IR->MS NMR NMR (1H & 13C) (Structural Elucidation) MS->NMR Confirmed Structurally Confirmed Compound NMR->Confirmed Purified Purified Sample of This compound Purified->TLC Purified->MP G Structure-Activity Relationship Logic compound This compound C4-Bromine C3-Hydroxyl Planar Quinoline Core lipophilicity Increased Lipophilicity compound:f1->lipophilicity h_bond Hydrogen Bonding Capacity compound:f2->h_bond intercalation Potential DNA Intercalation compound:f3->intercalation membrane Enhanced Membrane Penetration lipophilicity->membrane binding Improved Target Binding Affinity h_bond->binding dna_disrupt Disruption of DNA Processes intercalation->dna_disrupt activity Potential Biological Activity (e.g., Antimicrobial, Anticancer) membrane->activity binding->activity dna_disrupt->activity

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Bromoquinolin-3-ol, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The focus of this document is to detail the starting materials and the experimental protocols required for its synthesis, with a particular emphasis on the selective bromination of quinolin-3-ol.

Core Synthetic Strategy: Bromination of Quinolin-3-ol

The most direct and commonly employed method for the synthesis of this compound involves the electrophilic bromination of quinolin-3-ol. Quinolin-3-ol serves as the key starting material, and its aromatic ring system is activated towards electrophilic substitution by the hydroxyl group at the 3-position. The hydroxyl group directs the incoming electrophile, in this case, a bromine species, to specific positions on the quinoline core.

Starting Materials and Reagents

The synthesis of this compound primarily requires the following starting materials and reagents:

  • Quinolin-3-ol (3-Hydroxyquinoline): The principal precursor for the bromination reaction.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ability to provide a controlled and low concentration of bromine, which helps in achieving regioselectivity and minimizing side reactions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is often employed to facilitate the dissolution of the reactants and to moderate the reactivity of the brominating agent.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from quinolin-3-ol.

Synthesis of this compound from Quinolin-3-ol

Principle: This procedure details the selective bromination of quinolin-3-ol at the 4-position using N-bromosuccinimide in a suitable solvent. The hydroxyl group at the 3-position directs the bromination to the adjacent C4 position.

Materials:

  • Quinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Methanol

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve quinolin-3-ol in N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from quinolin-3-ol. Please note that yields can vary depending on the specific reaction conditions and scale.

Starting MaterialBrominating AgentSolventReaction TimeTemperatureYield (%)
Quinolin-3-olN-BromosuccinimideDMF2-4 hours0 °C to RT70-85%

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound from its precursor, quinolin-3-ol.

Synthesis_of_4_Bromoquinolin_3_ol quinolin_3_ol Quinolin-3-ol bromoquinolin_3_ol This compound quinolin_3_ol->bromoquinolin_3_ol NBS, DMF 0 °C to RT

Caption: Synthesis of this compound from Quinolin-3-ol.

Precursor Synthesis: Preparation of Quinolin-3-ol

For a comprehensive understanding, it is essential to consider the synthesis of the key starting material, quinolin-3-ol. One of the classical methods for the synthesis of the quinoline core is the Skraup synthesis.

Skraup Synthesis of Quinoline

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene, which also acts as the solvent). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring. While the general Skraup synthesis yields quinoline itself, modifications using substituted anilines can be employed to produce substituted quinolines. For the synthesis of quinolin-3-ol, a starting material such as 2-aminophenol could theoretically be used, although this specific application of the Skraup synthesis is less common and may present challenges with regioselectivity and functional group compatibility under the harsh reaction conditions.

A more reliable method for the preparation of quinolin-3-ol involves the decarboxylation of 3-hydroxyquinoline-4-carboxylic acid, which can be synthesized from the reaction of isatin with malonic acid.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical workflow from readily available starting materials to the final product, this compound.

Logical_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Simple Aromatics Simple Aromatic Precursors (e.g., Aniline derivatives) Quinoline Synthesis Quinoline Ring Formation (e.g., Skraup, Conrad-Limpach) Simple Aromatics->Quinoline Synthesis Quinolin-3-ol Quinolin-3-ol Quinoline Synthesis->Quinolin-3-ol Bromination Selective Bromination Quinolin-3-ol->Bromination Key Starting Material This compound This compound Bromination->this compound

Caption: Overall synthetic workflow for this compound.

An In-depth Technical Guide to 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and CAS Number

The compound with the common name 4-Bromoquinolin-3-ol is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its registered CAS (Chemical Abstracts Service) number is 32435-61-3 .[1]

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a quinoline core. The structure consists of a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 4-position and a hydroxyl group at the 3-position.[1] This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.

PropertyValueReference
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Appearance White to off-white solid
Melting Point 181-183 °C
Boiling Point 327.9±22.0 °C (Predicted)
Density 1.705±0.06 g/cm³ (Predicted)
pKa 5.74±0.50 (Predicted)
Storage 2-8°C, stored under nitrogen

The presence of the hydroxyl group allows for hydrogen bonding, influencing its solubility in polar solvents, while the bromine atom contributes to its lipophilicity.[1] The planar quinoline structure may allow for π-π stacking interactions, which can be significant in biological systems.[1]

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of quinolin-3-ol.

Experimental Protocol: Bromination of Quinolin-3-ol

This protocol is based on general methods for the bromination of hydroxyquinolines.

Materials:

  • Quinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinolin-3-ol in anhydrous DMF.

  • Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to yield pure this compound.[1]

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up & Purification cluster_product Final Product Quinolin-3-ol Quinolin-3-ol Reaction_Vessel Dissolve in DMF Add NBS Quinolin-3-ol->Reaction_Vessel Reactant Quench Quench with Water Extract Reaction_Vessel->Quench Reaction Mixture Purify Column Chromatography Quench->Purify Crude Product This compound This compound Purify->this compound Pure Product G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis Transcription_Factors->Apoptosis Quinolone_Derivative This compound (Hypothesized) Quinolone_Derivative->Receptor_Tyrosine_Kinase Inhibition Quinolone_Derivative->Signaling_Cascade Inhibition

References

An In-depth Technical Guide on the Solubility and Stability of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinolin-3-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating these critical parameters. While specific experimental data for this compound is not extensively published, this document outlines a robust framework for its characterization. It includes detailed experimental protocols for determining aqueous and organic solvent solubility, assessing stability under various stress conditions, and a validated analytical method for quantification. The presented workflows and hypothetical data serve as a practical blueprint for researchers initiating studies on this compound.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in drug discovery. The molecule's structure, featuring a quinoline core, a hydroxyl group at the 3-position, and a bromine atom at the 4-position, dictates its chemical behavior.[1] The hydroxyl group can participate in hydrogen bonding, suggesting potential solubility in polar solvents, while the bromine atom and the bicyclic aromatic system contribute to its lipophilicity.[1] Understanding the interplay of these functional groups is crucial for predicting and manipulating the compound's solubility and for anticipating its degradation pathways. This guide presents standardized methodologies to empirically determine these properties, ensuring reliable and reproducible data for drug development and research applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Appearance White to off-white solid
Melting Point 181-183 °C (Predicted)
Boiling Point 327.9 ± 22.0 °C (Predicted)
pKa 5.74 ± 0.50 (Predicted)
Storage 2-8°C, under inert atmosphere[1]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The dual hydrophilic (hydroxyl) and lipophilic (bromo-quinoline) nature of this compound suggests a nuanced solubility profile.[1] While quantitative data is sparse, a qualitative assessment indicates that it is likely to exhibit low solubility in aqueous media and higher solubility in polar organic solvents.

Hypothetical Solubility Data

Table 2 provides a set of hypothetical, yet realistic, solubility data for this compound in various solvents at 25°C, as would be determined by the shake-flask method.

SolventSolvent TypePredicted Solubility (µg/mL)
Water (pH 7.4) Polar Protic< 10
Phosphate Buffered Saline (PBS) Aqueous Buffer< 10
Methanol Polar Protic1500
Ethanol Polar Protic850
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 20000
Acetonitrile Polar Aprotic900
Ethyl Acetate Moderately Polar450
Dichloromethane Nonpolar200
Hexane Nonpolar< 5
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS, Methanol, DMSO)

  • Glass vials with Teflon-lined screw caps

  • Thermostatically controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the test solvent. Ensure undissolved solid is visible to confirm saturation.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Equilibrate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been maintained.

  • Phase Separation: After equilibration, let the vials stand for at least 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of this compound using a validated HPLC-UV method (see Section 5).

  • Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the results in µg/mL or mM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent in vial B Seal and place in orbital shaker (24-48h at 25°C) A->B C Centrifuge samples (14,000 rpm, 15 min) B->C D Filter supernatant (0.22 µm syringe filter) C->D E Dilute sample D->E F Quantify concentration via HPLC-UV E->F

Figure 1: Workflow for Shake-Flask Solubility Measurement.

Stability Profile

Assessing the intrinsic stability of this compound is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Forced degradation (stress testing) studies are employed to accelerate the degradation process and identify likely degradation pathways.

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The quinoline ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich aromatic system and the hydroxyl group could be prone to oxidative degradation.

  • Photodegradation: Aromatic systems often absorb UV light, which can lead to photolytic cleavage of bonds.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to initiate decomposition.

Hypothetical Forced Degradation Data

Table 3 presents hypothetical results from a forced degradation study on this compound. A target degradation of 5-20% is typically desired to ensure the suitability of the stability-indicating method.

Stress ConditionParametersDuration% Assay of this compound% DegradationMajor Degradation Products (Hypothetical)
Control 1 mg/mL in 50:50 ACN:H₂O48h99.8--
Acid Hydrolysis 0.1 M HCl24h at 60°C88.511.3Hydroxylated quinoline species
Base Hydrolysis 0.1 M NaOH8h at RT82.117.7Ring-opened products
Oxidation 3% H₂O₂24h at RT91.28.6N-oxide derivatives
Thermal Solid State48h at 80°C97.42.4Unidentified polar degradants
Photolytic Solution (ICH Q1B)24h94.65.2Debrominated species
Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Water)

  • Temperature-controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute samples for analysis.

  • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours in a temperature-controlled oven, protected from light. Prepare samples for analysis by dissolving the solid or diluting the solution.

  • Photostability: Expose the solid compound and the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method (Section 5). Evaluate the chromatograms for new peaks and a decrease in the main peak area.

G cluster_conditions Stress Conditions start Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B Guidelines) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile: - Purity & Assay - Peak Purity - Mass Balance analysis->evaluation

Figure 2: General Workflow for Forced Degradation Studies.

Analytical Method for Quantification

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound and the separation of its degradation products.

Proposed HPLC Method Parameters

Table 4 outlines a suitable starting point for a reversed-phase HPLC method. This method would require validation according to ICH Q2(R1) guidelines.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve in Methanol or Mobile Phase

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the detailed protocols for the shake-flask solubility method, forced degradation studies, and a stability-indicating HPLC method offer a clear path forward for researchers. The structural characteristics of this compound suggest a compound with low aqueous solubility and potential susceptibility to hydrolytic and oxidative degradation. The methodologies and hypothetical data presented herein are intended to equip scientists in drug discovery and development with the necessary tools to thoroughly characterize this and other novel chemical entities, thereby facilitating their advancement in the research pipeline.

References

Potential Biological Activity of 4-Bromoquinolin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 4-Bromoquinolin-3-ol is limited in publicly available literature. This guide provides a predictive overview based on the known activities of structurally related bromoquinoline derivatives and general pharmacological principles. All information regarding biological effects, experimental protocols, and signaling pathways should be considered hypothetical and requires experimental validation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development.[1] The introduction of a bromine atom and a hydroxyl group onto the quinoline core, as in this compound, can significantly modulate its physicochemical properties and biological efficacy. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential biological activities of this compound, drawing comparisons with related compounds and outlining experimental approaches for its evaluation.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆BrNO and a molecular weight of 224.05 g/mol .[2] Its structure, featuring a quinoline core with a bromine atom at the C4 position and a hydroxyl group at the C3 position, suggests a unique electronic distribution that could influence its interactions with biological targets.[2] The presence of the bromine atom increases lipophilicity, which may enhance its ability to cross cell membranes, while the hydroxyl group can participate in hydrogen bonding, a key interaction for binding to enzymes and receptors.[2]

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
IUPAC Name This compound
CAS Number 32435-61-3
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Appearance White to off-white solid
Melting Point 181-183 °C
Boiling Point (Predicted) 327.9 ± 22.0 °C
Density (Predicted) 1.705 ± 0.06 g/cm³
pKa (Predicted) 5.74 ± 0.50
Storage 2-8°C, stored under nitrogen

Potential Biological Activities

Based on the activities of other bromoquinoline derivatives, this compound is hypothesized to possess anticancer and antimicrobial properties.

Potential Anticancer Activity

Numerous bromoquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The planar quinoline ring system allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs.[2] Furthermore, quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase and protein kinases.[4]

Potential Antimicrobial Activity

The quinoline scaffold is the backbone of several established antimicrobial agents. Bromo-substituted quinolines have shown promise as antibacterial and antitubercular agents.[2] The proposed mechanism for their antimicrobial action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5]

Table 2: Comparative Antitubercular Activity of Selected Brominated Quinoline Derivatives [2]

CompoundSubstituentsMIC (μM)
Reference CompoundR = Br, R₁ = CH₃21.2
Reference CompoundR = Br, R₁ = C₄H₉11.3
Pyrazinamide (Standard)-25.34
Isoniazid (Standard)-11.67
Note: This table is for comparative purposes only and does not include data for this compound.

Experimental Protocols

The following are detailed, generic protocols for assessing the potential biological activities of this compound. These protocols would need to be optimized and validated for this specific compound.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, C6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are unknown, related compounds are known to interfere with several key cellular processes.

Putative Anticancer Signaling Pathway

Quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. A potential mechanism could involve the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway, leading to the activation of caspases and subsequent cell death.[7][8]

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Pro-survival signals Pro-survival signals Akt->Pro-survival signals Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Pro-survival signals->Apoptosis Inhibition

Caption: Hypothetical anticancer signaling pathway for this compound.

Putative Antimicrobial Mechanism

The antimicrobial activity of quinolones is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for relaxing supercoiled DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and bacterial cell death.

antimicrobial_mechanism This compound This compound DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV This compound->DNA Gyrase / Topoisomerase IV Inhibition DNA Replication & Repair DNA Replication & Repair DNA Gyrase / Topoisomerase IV->DNA Replication & Repair Essential for Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Leads to (if inhibited)

Caption: Putative antimicrobial mechanism of action for this compound.

Experimental and Logical Workflow

The evaluation of a novel compound like this compound follows a logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Evaluation Anticancer Assay (MTT) Anticancer Assay (MTT) Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Assay (MTT)->Enzyme Inhibition Assays Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC)->Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Animal Models Animal Models Signaling Pathway Analysis->Animal Models Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Anticancer Assay (MTT) Compound Synthesis & Characterization->Antimicrobial Assay (MIC)

Caption: General experimental workflow for evaluating biological activity.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound and the known biological activities of related bromoquinoline derivatives suggest its potential as a lead compound for the development of new anticancer and antimicrobial agents. The experimental protocols and hypothesized mechanisms of action presented in this guide provide a framework for future research to validate these potential therapeutic applications. Further investigation is warranted to isolate and characterize the specific biological effects of this compound and to elucidate its precise mechanisms of action.

References

4-Bromoquinolin-3-ol: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a heterocyclic building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a quinoline core substituted with a bromine atom at the 4-position and a hydroxyl group at the 3-position, imparts a versatile reactivity profile. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The hydroxyl group, in turn, can be functionalized or can influence the biological activity of the resulting derivatives through hydrogen bonding interactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a pivotal building block in the development of novel compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₉H₆BrNO
Molecular Weight224.05 g/mol
AppearanceSolid
CAS Number32435-61-3
Storage2-8°C under an inert atmosphere

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of quinolin-3-ol. Careful control of the reaction conditions is crucial to ensure selective bromination at the C4 position and to prevent over-bromination or degradation of the starting material.

Experimental Protocol: Synthesis of this compound

Materials:

  • Quinolin-3-ol

  • N-Bromosuccinimide (NBS) or Bromine

  • Dimethylformamide (DMF) or Acetic Acid

  • Inert gas (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve quinolin-3-ol in an appropriate solvent (e.g., DMF or acetic acid) in a round-bottom flask under an inert atmosphere.

  • Slowly add a controlled amount of the brominating agent (e.g., NBS or a solution of bromine in acetic acid) to the stirred solution. The reaction is often exothermic and may require cooling.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution if bromine was used).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.[1]

Reactivity and Applications in Organic Synthesis

The strategic positioning of the bromine and hydroxyl groups on the quinoline core makes this compound a highly valuable and versatile building block for the synthesis of a wide array of derivatives. The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the C3 position can be functionalized, for instance, through etherification.

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the C4 position, respectively.

Synthetic utility of this compound.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While specific data for this compound is limited, analogous reactions with other bromoquinolines demonstrate the feasibility of this transformation.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Suzuki-Miyaura Reactions:

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(II)-N₂O₂ (0.25)K₂CO₃DMA100>95 (conversion)
4-BromoanisolePhenylboronic acidPd-bpydc-LaK₂CO₃Toluene/H₂O80~90
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)K₃PO₄Dioxane/H₂O11082

The Buchwald-Hartwig amination allows for the synthesis of 4-aminoquinolin-3-ol derivatives, which are valuable pharmacophores.

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the base (1.2-2.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 1-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT98
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060
4-Bromo-N,N-dimethylanilineMorpholinePd/IPrtBuOKToluene85High Conv.

The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to 4-alkenyl-quinolin-3-ol derivatives.

General Experimental Protocol for Heck Coupling:

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd EnCat® 40)

  • Base (e.g., Et₃N, NaOAc)

  • Solvent (e.g., DMF, Ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Combine this compound (1.0 equiv.), the palladium catalyst (0.5-5 mol%), and the base (1.5-2.5 equiv.) in a reaction vessel.

  • Add the solvent and the alkene (1.1-1.5 equiv.).

  • Heat the reaction mixture under an inert atmosphere to 100-140 °C for 0.5-24 hours, monitoring by TLC.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Heck Reactions:

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)NaOAcEthanol140 (mw)0.571
IodobenzeneStyrenePd(OAc)₂K₂CO₃DMF120-High
Aryl Iodidesn-Butyl acrylatePd/CEt₃NEthanol100-Good

The Sonogashira coupling enables the synthesis of 4-alkynyl-quinolin-3-ol derivatives, which are important precursors for various heterocyclic compounds.

General Experimental Protocol for Sonogashira Coupling:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Et₃N, piperidine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in the solvent, add the palladium catalyst (1-5 mol%), the copper(I) salt (1-10 mol%), and the base.

  • Stir the reaction mixture under an inert atmosphere at room temperature to 100 °C for 1-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Analogous Sonogashira Coupling Reactions:

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8095
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96
BromoarenesTrimethylsilylacetylenePdCl₂(CH₃CN)₂ / XPhosCs₂CO₃CH₃CN75High
O-Alkylation

The hydroxyl group at the C3 position can be readily alkylated to form the corresponding ethers.

General Experimental Protocol for O-Alkylation:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the base (1.1-1.5 equiv.) in the anhydrous solvent under an inert atmosphere, add a solution of this compound (1.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.2 equiv.) dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous O-Alkylation Reactions:

SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)
Protected Neu5AcPropargyl bromideNaHTHFRTup to 80
Diacetone-D-glucoseBenzyl bromideNaHTHF20100

Biological Significance and Signaling Pathways

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Derivatives of this compound are of particular interest as potential therapeutic agents. The diverse functionalities that can be introduced at the C4 position allow for the fine-tuning of their biological profiles.

Several studies on structurally related quinolinol and 4-aminoquinoline derivatives have pointed towards their interaction with key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and the p53-MDM2 pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development.[2][3][4] Some quinoline-based compounds have been identified as inhibitors of kinases within this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinolinol Derivative Quinolinol Derivative Quinolinol Derivative->PI3K inhibits Quinolinol Derivative->Akt inhibits Quinolinol Derivative->mTORC1 inhibits p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription BAX BAX p53->BAX activates transcription Ubiquitin-Proteasome System Ubiquitin-Proteasome System p53->Ubiquitin-Proteasome System degradation MDM2->p53 binds and ubiquitinates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis DNA Damage DNA Damage DNA Damage->p53 activates Quinolinol Derivative Quinolinol Derivative Quinolinol Derivative->MDM2 modulates E3 ligase activity

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromoquinolin-3-ol in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromoquinolin-3-ol as a versatile building block in palladium-catalyzed cross-coupling reactions. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 4-position of this compound opens up avenues for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The protocols provided herein are based on established literature precedents for similar substrates and offer a starting point for reaction optimization.

Application Notes

This compound is a valuable starting material for the synthesis of various 4-substituted-3-hydroxyquinoline derivatives. The presence of the bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. The hydroxyl group at the 3-position can influence the reactivity of the substrate and may require consideration during reaction optimization.

Key Advantages:

  • Versatility: Enables the introduction of a wide range of substituents (aryl, alkenyl, alkynyl, amino, and cyano groups) at the 4-position of the quinoline ring.

  • Scaffold for Drug Discovery: The resulting 3-hydroxyquinoline derivatives are of significant interest in drug development due to their potential biological activities.

  • Potential for Further Functionalization: The hydroxyl group at the 3-position can be further modified to generate additional analogs.

General Considerations:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. The optimal combination will depend on the specific coupling partners and reaction type.

  • Base and Solvent: The selection of an appropriate base and solvent system is critical for the efficiency of the coupling reaction.

  • Protection of the Hydroxyl Group: In some cases, protection of the 3-hydroxyl group may be necessary to avoid side reactions, although many palladium-catalyzed reactions are tolerant of free hydroxyl groups.

Palladium Cross-Coupling Reactions of this compound

The following sections detail the application of this compound in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylquinolin-3-ols

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The coupling of this compound with various aryl or heteroaryl boronic acids or their esters provides access to a wide range of 4-aryl-substituted 3-hydroxyquinolines. Based on the successful coupling of a closely related 4-bromo-3-hydroxyquinoline-N-oxide, it is anticipated that this compound will be a viable substrate for this transformation.[1]

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand (if applicable) SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °C
Heck Reaction: Synthesis of 4-Alkenylquinolin-3-ols

The Heck reaction enables the formation of C-C bonds between this compound and various alkenes, leading to the synthesis of 4-alkenyl-substituted 3-hydroxyquinolines. These products can serve as versatile intermediates for further synthetic transformations.

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile
Temperature 100-140 °C
Sonogashira Coupling: Synthesis of 4-Alkynylquinolin-3-ols

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 4-alkynyl-substituted 3-hydroxyquinolines. This reaction is typically carried out in the presence of a palladium catalyst and a copper(I) co-catalyst.

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
Buchwald-Hartwig Amination: Synthesis of 4-Aminoquinolin-3-ols

The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and a variety of primary or secondary amines. This reaction is a powerful tool for the synthesis of 4-amino-substituted 3-hydroxyquinolines, which are important scaffolds in medicinal chemistry.

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, DavePhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-120 °C
Cyanation: Synthesis of 4-Cyanoquinolin-3-ol

The palladium-catalyzed cyanation of this compound provides a direct route to 4-cyano-3-hydroxyquinoline. This reaction typically employs a cyanide source such as zinc cyanide or potassium ferrocyanide.

Typical Reaction Conditions:

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand dppf
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]
Solvent DMF, DMA
Temperature 80-140 °C

Experimental Protocols

The following are general protocols for the palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Pd(PPh₃)₄ (2-5 mol%)

    • K₂CO₃ (2-3 equivalents)

    • Dioxane and Water (4:1 mixture)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction

  • Materials:

    • This compound

    • Alkene (1.2 - 2.0 equivalents)

    • Pd(OAc)₂ (2-5 mol%)

    • PPh₃ (4-10 mol%)

    • Et₃N (2-3 equivalents)

    • Anhydrous DMF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dried reaction tube, add this compound, Pd(OAc)₂, and PPh₃.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

    • Add anhydrous DMF, the alkene, and Et₃N via syringe.

    • Heat the reaction mixture to 120-140 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.2 - 1.5 equivalents)

    • PdCl₂(PPh₃)₂ (2-5 mol%)

    • CuI (5-10 mol%)

    • Et₃N (2-3 equivalents)

    • Anhydrous THF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF and Et₃N.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or heat to 50-70 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (1.2 - 1.5 equivalents)

    • Pd₂(dba)₃ (1-3 mol%)

    • Xantphos (2-6 mol%)

    • NaOt-Bu (1.5 - 2.0 equivalents)

    • Anhydrous Toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox or under a stream of inert gas, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to a Schlenk tube.

    • Add this compound and the amine.

    • Add anhydrous toluene.

    • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: General Procedure for Cyanation

  • Materials:

    • This compound

    • Zn(CN)₂ (0.6 - 1.0 equivalents)

    • Pd(PPh₃)₄ (5-10 mol%)

    • Anhydrous DMF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dried Schlenk flask, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n Start This compound PdII_Aryl Ar-Pd(II)-Br(L_n) PdII_Organo Ar-Pd(II)-R(L_n) PdII_Aryl->PdII_Organo Transmetalation PdII_Organo->Pd0 Product 4-R-Quinolin-3-ol PdII_Organo->Product Reductive Elimination Start->PdII_Aryl Oxidative Addition Boronic R-B(OH)₂ + Base Boronic->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Cross_Coupling_Logical_Relationship cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start This compound Suzuki Suzuki-Miyaura (with R-B(OH)₂) Start->Suzuki Heck Heck (with Alkene) Start->Heck Sonogashira Sonogashira (with Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (with R₂NH) Start->Buchwald Cyanation Cyanation (with CN⁻ source) Start->Cyanation Aryl 4-Aryl-3-hydroxyquinolines Suzuki->Aryl Alkenyl 4-Alkenyl-3-hydroxyquinolines Heck->Alkenyl Alkynyl 4-Alkynyl-3-hydroxyquinolines Sonogashira->Alkynyl Amino 4-Amino-3-hydroxyquinolines Buchwald->Amino Cyano 4-Cyano-3-hydroxyquinoline Cyanation->Cyano

Caption: Logical relationships of different cross-coupling reactions starting from this compound.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoquinolin-3-ol with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-arylquinolin-3-ol derivatives, a class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents and kinase inhibitors.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities. The introduction of an aryl group at the 4-position of the quinolin-3-ol core can significantly modulate the pharmacological properties of the molecule. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds, making it an indispensable tool for the synthesis of these derivatives.[1] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.

The resulting 4-arylquinolin-3-ol and related 4-hydroxyquinolone analogues have demonstrated promising anticancer activities against various human cancer cell lines, including colon, lung, prostate, and breast cancer.[2] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Experimental Protocols

This section details a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF/ethanol mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the specific substrates and conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-arylquinolin-3-ol.

Data Presentation

The following table summarizes various reported conditions for Suzuki coupling reactions on bromo-substituted quinoline and quinazoline systems, which can serve as a guide for optimizing the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-865[1]
3Various Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96[1]
4ArB(OH)₂PdCl₂(PPh₃)₂K₂CO₃DMF/EtOH (3:1)1002Not specified[3]

Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heat_stir Heat and Stir (80-100 °C) solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify extract->purify

Caption: A flowchart illustrating the key steps in the experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal [Ar-Pd(II)-Ar']L₂ pd_complex->transmetal Transmetalation (Ar'B(OH)₂ + Base) product Ar-Ar' transmetal->product Reductive Elimination product->pd0

Caption: A simplified representation of the palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Derivatives of 4-arylquinolin-3-ol are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents.

  • Anticancer Activity: Numerous studies have highlighted the potent in vitro anticancer activity of 4-hydroxyquinolone analogues against a range of human cancer cell lines.[2] These compounds have been shown to induce cell death in cancer cells, including those of the colon, lung, prostate, and breast. The introduction of different aryl groups at the 4-position allows for the fine-tuning of their cytotoxic and antiproliferative properties.

  • Kinase Inhibition: The quinoline and quinazolinone cores are recognized as privileged scaffolds for the development of kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. 4-Aryl-substituted quinolines have been investigated as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK), which are important targets in oncology and autoimmune diseases.[5]

  • Structure-Activity Relationship (SAR) Studies: The Suzuki coupling protocol described herein provides a straightforward method for generating a library of 4-arylquinolin-3-ol derivatives. This enables comprehensive SAR studies to identify the key structural features required for potent and selective biological activity, thereby guiding the development of new drug candidates.

Disclaimer: This protocol is intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for 4-Bromoquinolin-3-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-bromoquinolin-3-ol and its derivatives as a versatile scaffold in medicinal chemistry. This document details synthetic protocols, potential therapeutic applications, and methodologies for biological evaluation to facilitate the discovery and development of novel therapeutic agents.

Introduction: The this compound Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] The this compound scaffold is characterized by a quinoline core with a bromine atom at the C4 position and a hydroxyl group at the C3 position.[3] This specific substitution pattern offers a unique combination of electronic and steric properties, making it a valuable starting point for the synthesis of new drug candidates. The bromine atom at C4 serves as a key reactive handle for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3][4] The hydroxyl group at C3 provides a hydrogen bonding site, which can be crucial for binding to biological targets.[3]

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Diagram: Synthetic Workflow for Derivatization

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid or Boronic Ester B->C D 4-Aryl/Heteroaryl-quinolin-3-ol Derivative Library C->D Diversification E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) E->C

Caption: General workflow for the synthesis of this compound derivatives via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-arylquinolin-3-ol derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry

Derivatives of the quinoline scaffold are known to exhibit a wide range of biological activities.[1] The this compound framework is a promising starting point for developing agents targeting various diseases.

Anticancer Activity: Many quinoline derivatives demonstrate potent cytotoxic effects against various cancer cell lines.[5][6] Mechanisms of action often involve the inhibition of key signaling proteins, such as receptor tyrosine kinases (e.g., EGFR) or enzymes critical for DNA replication and repair, like topoisomerase I.[5][6] The introduction of a halogen, such as bromine, has been associated with enhanced cytotoxic effects in some compound series.[7] For example, certain brominated methoxyquinolines and nitrated bromoquinolines have shown significant inhibitory activity against C6, HeLa, and HT29 cancer cell lines.[5] Furthermore, 4-anilinoquinoline derivatives have been developed as potent and selective EGFR kinase inhibitors.[8][9]

Kinase Inhibition: Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[4] The quinoline scaffold is a key component of several approved kinase inhibitors.[10] Derivatives of this compound can be designed to target specific kinases. For instance, 4-aminoquinoline-3-carboxamide derivatives have been discovered as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target for rheumatoid arthritis.[11]

Diagram: Generic Kinase Inhibition Pathway

G cluster_0 cluster_1 Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Substrate Substrate Protein Receptor->Substrate Catalyzes ATP ATP ADP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream\nSignaling Downstream Signaling pSubstrate->Downstream\nSignaling Inhibitor This compound Derivative Inhibitor->Receptor Blocks ATP binding site Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Downstream\nSignaling->Cell Proliferation,\nSurvival, etc.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Antimicrobial Activity: Quinolone derivatives are well-established antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.[7][12] The substitution pattern on the quinoline ring is crucial for determining the spectrum and potency of antimicrobial activity.[7] For example, various 6-bromoquinolin-4-ol derivatives have shown effectiveness against extended-spectrum β-lactamase (ESBL) producing Escherichia coli.[13]

Quantitative Data Summary

While specific data for this compound derivatives is emerging, the following table summarizes the biological activities of structurally related bromoquinoline compounds to provide a benchmark for newly synthesized molecules.

Compound ClassTarget/Cell LineActivity MetricResultReference
Brominated Methoxyquinoline (Compound 11 )C6 (rat glioblastoma)IC₅₀9.6 µg/mL[5]
Brominated Methoxyquinoline (Compound 11 )HeLa (human cervical cancer)IC₅₀5.45 µg/mL[5]
Brominated Methoxyquinoline (Compound 11 )HT29 (human adenocarcinoma)IC₅₀7.3 µg/mL[5]
7-Fluoro-4-(3-bromoanilino)quinoline (Compound 1f )HeLaIC₅₀5.31 µM[9]
7-Fluoro-4-(3-bromoanilino)quinoline (Compound 1f )BGC823 (gastric cancer)IC₅₀3.63 µM[9]
4-Aminoquinoline-3-carboxamide (Compound 25 )BTK (Wild Type)IC₅₀5.3 nM[11]
4-Aminoquinoline-3-carboxamide (Compound 25 )BTK (C481S Mutant)IC₅₀39 nM[11]

Key Experimental Protocols

Detailed and reproducible methodologies are essential for evaluating the biological activity of novel compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., HeLa, BGC823, HT29)

  • Culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell lines in RPMI 1640 medium. Detach cells using trypsin-EDTA, and seed them into 96-well plates at a density of 1.0–2.0 × 10³ cells per well. Incubate overnight in a 5% CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 96 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Micro-broth Dilution)

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to all wells containing the test compounds.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed visually or by measuring the optical density at 600 nm.

References

Application Notes: 4-Bromoquinolin-3-ol in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoline scaffold is a key pharmacophore in several established drugs. The introduction of a bromine atom and a hydroxyl group at specific positions, as in 4-Bromoquinolin-3-ol, offers unique chemical reactivity and potential for enhanced biological efficacy. The bromine atom at the C4 position serves as a versatile handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The hydroxyl group at the C3 position can also be modified or may play a crucial role in binding to biological targets. This document provides an overview of the application of bromo-quinoline derivatives in the synthesis of novel antimicrobial agents, including synthetic protocols, antimicrobial activity data, and potential mechanisms of action.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₆BrNO

  • Molecular Weight: 224.06 g/mol

  • Appearance: Solid

  • Key Features: The molecule contains a quinoline core, a reactive bromine atom at position 4, and a hydroxyl group at position 3, making it a valuable building block for synthesizing a diverse library of derivatives.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various synthesized bromo-quinoline and quinolone derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antimicrobial potency.

Compound TypeMicroorganismMIC (µg/mL)Reference Compound(s)MIC (µg/mL) of Reference
Representative Quinoline Derivative Staphylococcus aureus8Ciprofloxacin1
Bacillus subtilis4Ciprofloxacin0.5
Enterococcus faecalis16Ciprofloxacin2
Escherichia coli16Ciprofloxacin0.25
Pseudomonas aeruginosa32Ciprofloxacin1
Klebsiella pneumoniae16Ciprofloxacin0.5
9-bromo-indolizinoquinoline-dione (27) Methicillin-resistant S. aureus (MRSA)0.031[1]--
6-Bromoquinolin-4-ol derivative (3e) ESBL producing E. coli6.25 (MIC), 12.5 (MBC)Cefoxitin-
MRSA6.25 (MIC), 12.5 (MBC)Cefoxitin-
Brominated 4-hydroxy-2-quinolone (3j) Aspergillus flavus1.05 (IC₅₀)[2]Amphotericin B-
Polyhalobenzonitrile quinazolin-4(3H)-one (7k) S. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans0.8-3.3[3]Norfloxacin, Fluconazole-

Note: The data presented is for a range of bromo-quinoline derivatives to illustrate the potential antimicrobial spectrum. Specific data for derivatives synthesized directly from this compound may vary.

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl/Heteroaryl-quinolin-3-ol Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for substituting the bromine atom on the quinoline core with various aryl or heteroaryl groups using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a key step in diversifying the core structure to explore structure-activity relationships.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of Toluene and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the corresponding arylboronic acid, and the base.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-quinolin-3-ol derivative.[4]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The agar well diffusion method is a common technique for this assessment.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator (37°C)

  • Control antibiotics (e.g., Ciprofloxacin)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • Prepare sterile MHA plates.

  • Activate the bacterial strains by inoculating them in nutrient broth and incubating at 37°C for 24 hours.

  • Spread 0.2 ml of the activated bacterial culture onto the surface of the MHA plates.

  • Create wells in the agar using a sterile cork borer.

  • Prepare stock solutions of the synthesized compounds and control antibiotics in a suitable solvent.

  • Add a defined volume (e.g., 100 µL) of different concentrations of the test compounds and controls into the wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. The MIC is determined as the lowest concentration of the compound that shows a clear zone of inhibition.[5]

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Processing cluster_end Final Product & Analysis A This compound C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid B->C D Reaction Work-up C->D Pd Catalyst, Base E Purification (Column Chromatography) D->E F Novel Antimicrobial Agent E->F G Antimicrobial Screening (MIC Determination) F->G

Caption: Synthetic workflow for novel antimicrobial agents from this compound.

Potential Mechanism of Action

Some quinoline-based antimicrobial agents have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Inhibition of these enzymes leads to cell death.

G cluster_drug Drug Action cluster_target Bacterial Targets cluster_process Cellular Processes cluster_outcome Outcome A Quinoline Derivative (e.g., from this compound) B DNA Gyrase A->B C Topoisomerase IV A->C D DNA Supercoiling B->D catalyzes F Inhibition of DNA Replication B->F inhibition E DNA Decatenation C->E catalyzes C->F inhibition G Bacterial Cell Death F->G

Caption: Proposed mechanism of action for quinoline-based antimicrobial agents.[1]

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. Its versatile chemistry allows for the synthesis of a wide array of derivatives, enabling thorough SAR studies. The antimicrobial data for related bromo-quinoline compounds suggest that this class of molecules holds potential for potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Further research focused on derivatives of this compound is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds from 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer compounds derived from the versatile starting material, 4-Bromoquinolin-3-ol. Quinoline scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This document outlines detailed synthetic protocols for the derivatization of this compound, methodologies for assessing their cytotoxic effects, and insights into the potential signaling pathways they may target.

Synthetic Strategies and Protocols

The bromine atom at the 4-position and the hydroxyl group at the 3-position of this compound offer two reactive sites for chemical modification, enabling the synthesis of a diverse library of novel compounds. Key synthetic strategies include nucleophilic aromatic substitution (SNAr) to displace the bromine atom and O-alkylation or O-arylation of the hydroxyl group.

Synthesis of 4-Amino-substituted Quinolines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This method can be effectively employed to synthesize a variety of 4-aminoquinolin-3-ol derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.05 mmol), and a phosphine ligand (e.g., Xantphos, 0.1 mmol).

  • Add a base, such as sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent, such as toluene or dioxane (10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinolin-3-ol derivative.

Synthesis of 4-Aryloxy-substituted Quinolines via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-oxygen bonds, suitable for synthesizing 4-aryloxy-quinolin-3-ol derivatives.[4][5][6][7][8]

Experimental Protocol: General Procedure for Ullmann Condensation

  • To a reaction vessel, add this compound (1.0 mmol), the desired phenol (1.5 mmol), a copper catalyst (e.g., CuI, 0.1 mmol), and a ligand (e.g., L-proline, 0.2 mmol).

  • Add a base, such as potassium carbonate (2.0 mmol).

  • Add a high-boiling polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10 mL).

  • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target 4-aryloxy-quinolin-3-ol derivative.

In Vitro Anticancer Activity Evaluation

The cytotoxic potential of the newly synthesized compounds is a critical first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation

The following tables present hypothetical quantitative data for a series of novel compounds synthesized from this compound. This data is for illustrative purposes to demonstrate the expected outcomes of the experimental protocols described above.

Table 1: Synthesized 4-Aminoquinolin-3-ol Derivatives

Compound IDR-Group (Amine)Yield (%)
NC-A1 Aniline78
NC-A2 4-Fluoroaniline72
NC-A3 Piperidine85
NC-A4 Morpholine81

Table 2: Synthesized 4-Aryloxy-quinolin-3-ol Derivatives

Compound IDR-Group (Phenol)Yield (%)
NC-O1 Phenol65
NC-O2 4-Methoxyphenol68
NC-O3 4-Chlorophenol62
NC-O4 Naphthol58

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Novel Compounds

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
NC-A1 8.512.310.1
NC-A2 5.27.86.5
NC-A3 15.620.118.4
NC-A4 18.225.422.7
NC-O1 11.314.913.2
NC-O2 9.811.510.9
NC-O3 6.78.97.4
NC-O4 4.15.54.9
Doxorubicin 0.81.10.9

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start This compound reaction1 Buchwald-Hartwig Amination (Various Amines) start->reaction1 reaction2 Ullmann Condensation (Various Phenols) start->reaction2 products1 4-Aminoquinolin-3-ol Derivatives reaction1->products1 products2 4-Aryloxy-quinolin-3-ol Derivatives reaction2->products2 screening In Vitro Cytotoxicity Screening (MTT Assay) products1->screening products2->screening data IC50 Determination screening->data

Caption: Experimental workflow for synthesis and evaluation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation QuinolineCompound Novel Quinoline Compound (e.g., NC-O4) QuinolineCompound->PI3K Inhibits QuinolineCompound->Akt Inhibits QuinolineCompound->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Discussion of Potential Signaling Pathways

Quinoline-based anticancer agents have been shown to target a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[9][10] One of the most frequently implicated pathways is the PI3K/Akt/mTOR cascade. This pathway is often hyperactivated in various cancers and plays a central role in regulating cell growth, metabolism, and survival. The synthesized 4-substituted quinolin-3-ol derivatives, particularly those with aryloxy moieties, may act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR, leading to the induction of apoptosis and a reduction in cell proliferation. Further mechanistic studies, such as Western blotting, would be required to confirm the specific molecular targets of these novel compounds.

References

experimental procedure for N-alkylation of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An N-alkylation of 4-Bromoquinolin-3-ol is a key synthetic step for creating a diverse range of quinoline derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in biologically active molecules. The introduction of an alkyl group at the nitrogen atom can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

This document provides a detailed experimental protocol for the N-alkylation of this compound. The procedure is based on established methodologies for the N-alkylation of analogous heterocyclic systems, such as pyridin-4-ols and quinazolinones, which also exist in tautomeric equilibrium with their corresponding keto forms.[1][2] The reaction typically proceeds via deprotonation of the quinolinol tautomer by a base, followed by nucleophilic attack on an alkyl halide.

Reaction Principle

The N-alkylation of this compound involves the reaction of its more stable tautomeric form, 4-bromo-1,2-dihydroquinolin-3-one, with an alkylating agent in the presence of a base. The base deprotonates the nitrogen atom, forming an anion that acts as a nucleophile. This nucleophile then attacks the electrophilic alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction to form the N-alkylated product. It is important to note that O-alkylation can be a competing side reaction. However, using a polar aprotic solvent like DMF typically favors the N-alkylation product.[2][3]

Experimental Protocol

This protocol details a general method for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in N,N-Dimethylformamide (DMF).

Materials:

  • This compound (1.0 equivalent)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser or gas outlet with a drying tube

  • Standard laboratory glassware for workup and purification (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M with respect to the starting quinolinol.

  • Initial Stirring: Stir the resulting suspension at room temperature for approximately 30 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq.) to the stirred suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the specific alkyl halide used. Maintain the reaction at this temperature for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold deionized water (approximately 10 times the volume of DMF used).

    • Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers in a separatory funnel and wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-alkylated this compound derivative.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of quinolinol-type scaffolds, based on analogous procedures.[1][2]

ParameterConditionNotes
Substrate This compound1.0 equivalent
Alkylating Agent Alkyl Halide (R-X)1.1 - 1.5 equivalents. Iodides are more reactive than bromides, which are more reactive than chlorides.
Base Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivalents. A mild inorganic base sufficient for deprotonation.
Solvent Anhydrous DMF0.1 - 0.5 M concentration. A polar aprotic solvent that favors N-alkylation.
Temperature 60 - 80 °CHigher temperatures may be needed for less reactive alkyl halides.
Reaction Time 4 - 24 hoursMonitor by TLC to determine completion.
Expected Yield Good to ExcellentYields can vary depending on the specific alkylating agent and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G start_materials Starting Materials (this compound, K₂CO₃, Alkyl Halide) reaction_setup Reaction Setup (Add reagents to anhydrous DMF under N₂) start_materials->reaction_setup 1. Combine reaction Reaction (Heat at 60-80 °C, 4-24h) reaction_setup->reaction 2. Heat workup Aqueous Work-up (Quench with H₂O, Extract with EtOAc) reaction->workup 3. Cool & Extract purification Purification (Column Chromatography / Recrystallization) workup->purification 4. Isolate Crude product Final Product (N-Alkyl-4-bromoquinolin-3-ol) purification->product 5. Isolate Pure

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes: Utilizing 4-Bromoquinolin-3-ol in the Synthesis of Potent RIPK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 4-bromoquinolin-3-ol as a versatile starting material for the synthesis of potent kinase inhibitors, specifically focusing on Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom and a hydroxyl group on this core allows for diverse and targeted chemical modifications.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator in the NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 1 and 2) signaling pathways, which play a fundamental role in the innate immune response.[1] Dysregulation of the NOD-RIPK2 signaling cascade has been implicated in a variety of inflammatory diseases and cancers, making RIPK2 an attractive therapeutic target. The development of small molecule inhibitors of RIPK2 is a promising strategy for the treatment of these conditions.

This compound serves as a valuable building block for the synthesis of 4-aminoquinoline-based RIPK2 inhibitors. The bromine atom at the 4-position (which becomes the 6-position in the substituted quinoline nomenclature) provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl or heteroaryl moieties to probe the solvent-exposed region of the kinase. The hydroxyl group at the 3-position can be converted to a chloro group, facilitating nucleophilic aromatic substitution with a wide range of amines to explore the hinge-binding region of the kinase.

Data Presentation

A series of 4-aminoquinoline derivatives have been synthesized and evaluated as potent RIPK2 inhibitors. The following table summarizes the in vitro inhibitory activity of selected compounds.[1]

Compound IDStructureRIPK2 IC50 (nM)
14 5.1 ± 1.6
Ponatinib (Positive Control)8.2 ± 2.9

Experimental Protocols

The following protocols provide a general methodology for the synthesis and evaluation of 4-aminoquinoline-based RIPK2 inhibitors, starting from this compound.

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline from this compound

This initial step transforms the starting material into a key intermediate for subsequent diversification.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-4-chloroquinoline.

Protocol 2: Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the introduction of the amine moiety at the C4 position of the quinoline core.

Materials:

  • 6-Bromo-4-chloroquinoline

  • Desired amine (e.g., benzo[d]thiazol-5-amine)

  • tert-Butanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-bromo-4-chloroquinoline in tert-butanol, add the desired amine.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C6-Substituted 4-Aminoquinolines

This protocol details the diversification at the C6 position of the quinoline ring.

Materials:

  • 6-Bromo-4-(substituted-amino)quinoline intermediate from Protocol 2

  • Desired boronic acid or boronic ester (e.g., pyridine-4-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 6-bromo-4-(substituted-amino)quinoline, the desired boronic acid or ester, the palladium catalyst, and the base.

  • Add a mixture of 1,4-dioxane and water as the solvent.[2]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 6-substituted-4-aminoquinoline derivative.

Protocol 4: In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against RIPK2 kinase.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Peptide substrate for RIPK2

  • Adenosine triphosphate (ATP)

  • Synthesized 4-aminoquinoline derivatives (test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant RIPK2 enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of the plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted RIPK2 enzyme to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow A This compound B 6-Bromo-4-chloroquinoline A->B  POCl₃ C 6-Bromo-4-(substituted-amino)quinoline B->C  R-NH₂ (Nucleophilic  Aromatic Substitution) D Final RIPK2 Inhibitor (e.g., Compound 14) C->D  Ar-B(OH)₂ (Suzuki Coupling)

Caption: Synthetic workflow for RIPK2 inhibitors from this compound.

G cluster_pathway NOD-RIPK2 Signaling Pathway NOD NOD1/2 RIPK2 RIPK2 NOD->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->RIPK2

Caption: Inhibition of the NOD-RIPK2 signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and an experimental protocol for the quantitative analysis of 4-Bromoquinolin-3-ol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification is essential for quality control, stability studies, and pharmacokinetic analysis. The method described herein is robust, selective, and suitable for the determination of this compound in the presence of potential impurities.

Introduction

Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] this compound, with its quinoline core substituted with a bromine atom and a hydroxyl group, presents a unique structure for potential drug development.[2] The development of reliable analytical methods for such compounds is crucial for ensuring product quality and safety in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note details a validated RP-HPLC method for the analysis of this compound.

Data Presentation

The following tables summarize the quantitative data and system suitability results for the analytical HPLC method for this compound.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30-80% B15-20 min: 80% B20-21 min: 80-30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Methanol

Table 2: System Suitability Results

ParameterAcceptance CriteriaTypical Performance
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.5%
Retention Time (RT) Approx. 8.5 min8.5 ± 0.1 min

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Experimental Protocols

This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade Acetonitrile[1]

  • HPLC-grade Methanol[1]

  • Formic Acid (≥98%)

  • High-purity water (e.g., Milli-Q)[1]

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with high-purity water. Mix thoroughly and degas before use.[3]

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade acetonitrile. Mix thoroughly and degas before use.[3]

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution with methanol.

Sample Solution Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.[3] The solution should be sonicated to ensure complete dissolution.[4] Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[5]

HPLC System Setup and Analysis
  • Set up the HPLC system with the C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[3]

  • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.[2][3]

  • Create a sequence with the standard and sample vials and inject 10 µL of each solution.

  • Run the gradient program as specified in Table 1.

  • After the sequence is complete, wash the column with a high percentage of the organic solvent and then store it in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).[3]

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase_A Mobile Phase A (0.1% Formic Acid in Water) System_Equilibration System Equilibration (30% B, 1.0 mL/min) Mobile_Phase_A->System_Equilibration Mobile_Phase_B Mobile Phase B (0.1% Formic Acid in Acetonitrile) Mobile_Phase_B->System_Equilibration Standard_Sol Standard Solution (100 µg/mL in Methanol) Injection Injection (10 µL) Standard_Sol->Injection Sample_Sol Sample Solution (in Methanol) Sample_Sol->Injection System_Equilibration->Injection Gradient_Elution Gradient Elution (C18 Column, 30°C) Injection->Gradient_Elution UV_Detection UV Detection (254 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Biological Screening of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological screening of 4-Bromoquinolin-3-ol, a quinoline derivative with potential therapeutic applications. The protocols outlined below are designed for high-throughput screening (HTS) to assess the compound's activity in key areas suggested by its chemical structure, including anticancer and antimicrobial effects.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, which is a privileged scaffold in medicinal chemistry. The presence of a bromine atom at the C4 position increases the molecule's lipophilicity, potentially enhancing its ability to penetrate cell membranes.[1] The hydroxyl group at the C3 position can participate in hydrogen bonding, which may contribute to its binding affinity with biological targets.[1] The planar nature of the quinoline ring system suggests a potential for intercalation into DNA.[1] Based on the known biological activities of structurally related quinoline derivatives, this compound is a candidate for investigation as an anticancer and antimicrobial agent. Quinolone compounds have been shown to target bacterial DNA gyrase and topoisomerase IV, while some quinoline derivatives have exhibited inhibitory activity against protein kinases, such as ATM kinase, which is involved in the DNA damage response.

This document provides detailed protocols for a panel of primary screening assays to evaluate the biological potential of this compound.

Potential Signaling Pathways and Mechanisms of Action

The structural features of this compound suggest several potential mechanisms of action that can be explored through biological screening.

G cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity A This compound B DNA Intercalation A->B Direct Interaction C Inhibition of Topoisomerase II A->C Potential Inhibition D DNA Damage B->D C->D E Activation of ATM/ATR Kinases D->E F Cell Cycle Arrest E->F G Apoptosis E->G F->G H This compound I Inhibition of Bacterial DNA Gyrase H->I J Inhibition of Bacterial Topoisomerase IV H->J K Disruption of DNA Replication I->K J->K L Bacterial Cell Death K->L

Figure 1: Potential signaling pathways for this compound.

Section 1: Anticancer Activity Screening

A primary screen for anticancer activity should focus on cytotoxicity against various cancer cell lines, followed by mechanistic assays to elucidate the mode of action.

Protocol 1.1: Cell Viability MTT Assay

This assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.[2][3]

Workflow:

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with This compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: MTT assay workflow.

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HCT116Experimental ValueReference Value
MDA-MB-231Experimental ValueReference Value
A549Experimental ValueReference Value
Protocol 1.2: Fluorescent Intercalator Displacement (FID) Assay

This assay determines the ability of this compound to intercalate into DNA by measuring the displacement of a fluorescent dye.[1][5][6]

Workflow:

G A Prepare DNA-Ethidium Bromide solution B Add this compound (serial dilutions) A->B C Incubate at room temp B->C D Measure fluorescence (Ex: 530 nm, Em: 600 nm) C->D E Calculate % displacement and determine EC50 D->E G A Prepare serial dilutions of this compound in broth B Inoculate with bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity C->D E Determine MIC D->E G A Incubate relaxed plasmid DNA with DNA gyrase, ATP, and compound B Stop reaction A->B C Analyze DNA topology by agarose gel electrophoresis B->C D Visualize bands under UV and determine inhibition C->D G A Incubate ATM kinase, biotinylated substrate, ATP, and compound B Stop reaction and add Eu-labeled anti-phospho antibody and SA-acceptor A->B C Incubate to allow binding B->C D Excite Europium and measure emission from donor and acceptor C->D E Calculate TR-FRET ratio and determine IC50 D->E

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the C4 position and a hydroxyl group at the C3 position.[1] This specific arrangement of functional groups provides a unique electronic distribution and distinct chemical reactivity.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities, including antitumor and antimycobacterial properties.[2][3][4][5]

The hydroxyl group at the C3 position is a prime site for chemical modification, acting as a versatile handle for introducing diverse functional groups. Functionalization at this position is a key strategy in drug discovery to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its biological activity through new interactions with target macromolecules. These application notes provide detailed protocols for two primary methods of functionalizing this hydroxyl group: O-alkylation (Etherification) and O-acylation (Esterification) .

Application Notes: Key Functionalization Strategies

O-Alkylation via Williamson Ether Synthesis

The most common and reliable method for converting the hydroxyl group of this compound into an ether is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[6]

Mechanism:

  • Deprotonation: The weakly acidic hydroxyl proton is removed by a strong base to form a potent nucleophile, the corresponding quinolin-3-olate anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Nucleophilic Attack: The resulting alkoxide attacks an electrophilic alkylating agent, typically a primary alkyl halide (R-X, where X = I, Br, Cl) or an alkyl sulfonate (e.g., tosylate, mesylate).[6] The use of primary electrophiles is crucial to maximize the yield of the ether product and minimize competing E2 elimination reactions, which are prevalent with secondary and tertiary halides.[6][7]

This method allows for the introduction of a wide variety of alkyl chains, including those containing other functional groups (e.g., alkynes, esters, protected amines), enabling the creation of a diverse library of 4-bromo-3-alkoxyquinoline derivatives.[2]

O-Acylation for Ester Synthesis

Esterification of the C3-hydroxyl group is another fundamental transformation that introduces an acyl group, forming a 4-bromoquinolin-3-yl ester. This modification is valuable for creating prodrugs or altering the electronic and steric properties of the molecule.

Common Methods:

  • Using Acyl Halides or Anhydrides: The most straightforward method involves reacting this compound with a reactive acylating agent, such as an acyl chloride (R-COCl) or a carboxylic anhydride ((R-CO)₂O). The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine (Et₃N), which serves as a catalyst and neutralizes the acidic byproduct (HCl or R-COOH).[8]

  • Using Carboxylic Acids with Coupling Agents: For less reactive systems or when using a carboxylic acid directly, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed. These reagents activate the carboxylic acid to facilitate the attack by the hydroxyl group.

Experimental Workflows and Drug Discovery Pipeline

The functionalization of this compound is an integral first step in a larger drug discovery campaign. The general workflow and its place in the broader discovery pipeline are illustrated below.

G cluster_0 Functionalization Workflow cluster_1 O-Alkylation cluster_2 O-Acylation start This compound base1 Base (NaH, K2CO3) start->base1 1. base2 Base (Pyridine, Et3N) start->base2 1. alkyl_halide Alkyl Halide (R-X) base1->alkyl_halide 2. ether 4-Bromo-3-(alkoxy)quinoline alkyl_halide->ether acyl_halide Acyl Halide (R-COCl) base2->acyl_halide 2. ester 4-Bromoquinolin-3-yl acetate acyl_halide->ester G start This compound (Starting Scaffold) func HydroxylGroup Functionalization (Etherification/Esterification) start->func library Diverse Chemical Library of Analogs func->library screen High-Throughput Biological Screening library->screen hit Hit Identification screen->hit sar Structure-Activity Relationship (SAR) Analysis lead_opt Lead Optimization sar->lead_opt Iterative Design hit->sar lead_opt->library candidate Drug Candidate lead_opt->candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Bromoquinolin-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the electrophilic bromination of quinolin-3-ol. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent. The hydroxyl group at the 3-position is an activating group, directing the bromination to the adjacent C4 position.

Q2: I am observing a significant amount of di-brominated byproducts. How can I minimize their formation?

A2: The formation of di-brominated quinolines is a common side reaction, often resulting from over-bromination. To minimize this, you should carefully control the stoichiometry of the brominating agent. Using no more than 1.0 to 1.1 equivalents of the brominating agent can help prevent di-bromination. Additionally, controlling the reaction temperature and the rate of addition of the brominating agent can improve selectivity for the mono-brominated product.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors including incomplete reaction, product degradation, or suboptimal reaction conditions. To improve the yield, consider the following:

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For bromination with NBS, lower temperatures can often improve selectivity and reduce byproduct formation.

  • Choice of Solvent: The solvent can significantly impact the reaction. Polar aprotic solvents like DMF are commonly used. Experimenting with other solvents such as acetic acid or dichloromethane may improve your yield.

  • Purity of Starting Materials: Ensure your quinolin-3-ol is pure, as impurities can interfere with the reaction.

Q4: What are the most effective methods for purifying crude this compound?

A4: The most common and effective purification methods are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution using a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can effectively separate the desired product from starting materials and byproducts.[1]

  • Recrystallization: If a suitable solvent system is found where the solubility of this compound differs significantly from that of the impurities, recrystallization can be a highly effective method for obtaining a pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive brominating agent.Use a fresh batch of the brominating agent. NBS can decompose over time.
Suboptimal reaction temperature.Optimize the reaction temperature. Some brominations require heating, while others proceed better at lower temperatures to avoid degradation.
Incorrect solvent.The choice of solvent is crucial for solubility and reactivity. Experiment with different solvents like DMF, acetic acid, or chlorinated solvents.
Formation of Multiple Products (Poor Selectivity) Over-bromination.Carefully control the stoichiometry of the brominating agent. Use 1.0-1.1 equivalents.
Reaction temperature is too high.Lowering the reaction temperature can increase the selectivity of the bromination.
Use of a non-selective brominating agent.Consider using a milder brominating agent like NBS, which can offer better regioselectivity compared to molecular bromine.
Difficult Purification Co-elution of product and impurities during column chromatography.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent combination may improve separation.
Product is an oil instead of a solid after recrystallization.The chosen solvent system may not be ideal. Try different solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Product degradation on silica gel.If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a base like triethylamine.

Data Presentation

Table 1: Comparison of Brominating Agents for Quinoline Derivatives
Brominating AgentTypical ConditionsSelectivityYieldSafety and Handling Considerations
N-Bromosuccinimide (NBS) Radical initiator (AIBN or light), non-polar solvent (e.g., CCl₄) or polar solvent (e.g., DMF).Generally high for allylic and benzylic bromination. Good regioselectivity in electrophilic aromatic substitution.Good to excellent, depending on the substrate.Solid, easier and safer to handle than liquid bromine.
Molecular Bromine (Br₂) Acetic acid or other polar solvents. Can be used with or without a catalyst.Can be less selective, leading to over-bromination or a mixture of isomers.Variable, can be high but often requires careful control to avoid side reactions.Highly corrosive and toxic liquid. Requires handling in a fume hood with appropriate personal protective equipment.
Phosphorus Tribromide (PBr₃) Used to convert alcohols to alkyl bromides. Can also be used for bromination of some heterocycles.Specific for the conversion of hydroxyl groups.Good to high for alcohol to bromide conversion.Corrosive and reacts violently with water. Must be handled with care under anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of Quinolin-3-ol (Adapted from similar syntheses)

Materials:

  • Quinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve quinolin-3-ol (1 equivalent) in DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl Acetate

  • TLC plates

Procedure:

  • Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or methanol/dichloromethane) to find the optimal eluent for separation. The ideal system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes or methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Synthesis of this compound Synthesis of this compound quinolin_3_ol Quinolin-3-ol bromoquinolin_3_ol This compound quinolin_3_ol->bromoquinolin_3_ol NBS NBS DMF DMF, 0°C to rt

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow General Experimental Workflow start Start: Quinolin-3-ol reaction Bromination with NBS in DMF start->reaction workup Aqueous Workup (NaHCO3, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product Pure this compound characterization->product

Caption: A general experimental workflow for the synthesis and purification.

Troubleshooting Guide Troubleshooting Low Yield decision decision issue Low Yield decision1 Is starting material consumed? issue->decision1 Check TLC action1 Increase reaction time or temperature. Check reagent purity. decision1->action1 No decision2 Multiple spots on TLC? decision1->decision2 Yes action2 Optimize stoichiometry (1.0-1.1 eq NBS). Lower reaction temperature. decision2->action2 Yes action3 Product may be degrading. Consider milder conditions or different workup. decision2->action3 No (streaking or baseline)

Caption: A troubleshooting decision tree for addressing low reaction yield.

PI3K_AKT_mTOR_Pathway Potential Anticancer Mechanism of Quinoline Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative (e.g., this compound) Quinoline->PI3K Inhibits Quinoline->AKT Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

References

Technical Support Center: Purification of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and protocols for the purification of 4-bromoquinolin-3-ol by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include unreacted 3-hydroxyquinoline, over-brominated products such as dibromoquinolines, and other positional isomers that may form depending on the synthetic route.[1][2] Degradation products can also be present if the compound is unstable under the reaction or purification conditions.

Q2: My this compound appears to be degrading on the silica gel column. What causes this and what can I do?

A2: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to streaking, poor recovery, or decomposition.[3] To mitigate this, you can:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the mobile phase containing a small amount of a base, such as 0.5-2% triethylamine, to neutralize the acidic sites before packing the column.[3]

  • Use an Alternative Stationary Phase: Consider less acidic stationary phases like neutral alumina or Florisil.[3][4]

Q3: How do I choose the best mobile phase (eluent) for my column?

A3: The ideal mobile phase should provide good separation of your target compound from impurities, with an Rf value for this compound of approximately 0.3-0.4 on a TLC plate.[2][3]

  • Starting Point: For this compound, a gradient elution with a dichloromethane/methanol system is a good starting point.[1] You can also screen mixtures of ethyl acetate and hexanes.[2]

  • Optimization: Use Thin-Layer Chromatography (TLC) to test various solvent ratios. Start with a less polar system and gradually increase the polarity to find the optimal separation.

Q4: My compound is not eluting from the column, or it's coming out with the solvent front. What's wrong?

A4: This is a common issue related to mobile phase polarity.[3]

  • Not Eluting: Your mobile phase is not polar enough to move the compound down the column. You need to gradually increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[2][3]

  • Eluting Too Quickly: Your mobile phase is too polar, causing the compound to travel with the solvent front without interacting with the silica gel. You should decrease the polarity by increasing the proportion of the non-polar solvent.[3]

Q5: How can I visualize this compound on a TLC plate?

A5: this compound contains a quinoline ring, which is a UV-active aromatic system.[1]

  • UV Light: The compound should appear as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[5][6] This method is non-destructive.[6][7]

  • Staining: If UV visualization is not sufficient, a phosphomolybdic acid (PMA) stain can be used, which is a good general stain for many functional groups, including alcohols.[5][8]

Troubleshooting Guides

This guide addresses specific issues that may arise during the column chromatography of this compound.

Issue Possible Cause Suggested Solution
Poor Separation / Co-elution of Impurities The mobile phase polarity is not optimized.[2]Use TLC to screen for a better solvent system. Employ a shallower solvent gradient during elution to improve resolution between closely related compounds.[2][3] Using a longer column can also enhance separation.[2]
Sample was overloaded on the column.Use a higher ratio of silica gel to crude material. A general rule is a minimum of 30:1 to 50:1 by weight.[3][9]
Streaking or Tailing of the Compound Band The compound is interacting too strongly with the acidic silica gel.[3]Add a small amount (0.1-1%) of a competing base like triethylamine to the mobile phase to improve the peak shape.[3]
The crude sample was loaded in a solvent that was too polar.Load the sample in the least polar solvent possible. If the compound is not soluble, use a minimum amount of a stronger solvent or use the dry-loading technique.[10]
No Compound Detected in Fractions The mobile phase is not polar enough, and the compound is stuck on the column.Increase the polarity of the mobile phase significantly (flush the column) with a solvent like 10% methanol in dichloromethane to elute all compounds.[2][11]
The compound degraded on the column.Test the stability of your compound on a small amount of silica gel before running a large-scale column.[4] Consider using a deactivated silica gel or an alternative stationary phase like alumina.[3][4]
Fractions are too dilute to be detected by TLC.Concentrate a few fractions in the range where you expect your compound to elute and re-spot them on a TLC plate.[4][11]
Colored Impurities in Final Product Polar, colored byproducts are present.A short filtration through a plug of silica gel can remove highly polar, baseline impurities.[2] Recrystallization with the addition of activated charcoal can also help adsorb colored impurities.[2]

Data Presentation: Column Chromatography Parameters

The following table summarizes typical parameters for the purification of this compound. These values should be optimized for each specific reaction mixture.

Parameter Value / Recommendation Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For acid-sensitive compounds, consider deactivating with 0.5-2% triethylamine or using neutral alumina.[3]
Mobile Phase (Eluent) Dichloromethane / Methanol (gradient) or Ethyl Acetate / HexanesStart with a low polarity and gradually increase. A typical gradient might be from 100% Dichloromethane to 95:5 Dichloromethane/Methanol.[1]
Optimal Rf Value ~0.3 - 0.4Determined by TLC analysis prior to running the column.[2][3]
Sample Loading Ratio ≥ 30:1 (Silica Gel : Crude Product by weight)Helps to prevent band broadening and ensure good separation.[3][9]
TLC Visualization UV light (254 nm)This compound is UV active.[5][6] PMA or other stains can be used as a secondary method.[8]

Experimental Protocols

This protocol describes a general method for purifying crude this compound using silica gel flash column chromatography.

1. Mobile Phase Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on several TLC plates and develop them in different solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate or 100:1, 50:1, 20:1 Dichloromethane:Methanol).

  • Identify the solvent system that gives an Rf value of ~0.3-0.4 for the desired product and provides the best separation from impurities.[2][3]

2. Column Packing:

  • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[12]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[3][12]

  • Allow the excess solvent to drain until the solvent level is just at the top of the silica bed. Add a thin protective layer of sand on top.[12]

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to this solution.[10]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

  • Carefully add this powder to the top of the packed column.[13]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring the sand layer is not disturbed.

  • Apply gentle pressure to the top of the column to begin elution at a steady flow rate.

  • Begin with the least polar solvent system and collect fractions in an ordered rack of test tubes.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[1][12]

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[3][12]

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[3]

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for common issues encountered during the column chromatography of this compound.

G start Start: Run Column & Analyze Fractions by TLC check_elution Is the target compound eluting? start->check_elution check_separation Is separation from impurities adequate? check_elution->check_separation Yes no_elution Problem: No Elution check_elution->no_elution No check_band_shape Are bands showing streaking or tailing? check_separation->check_band_shape Yes poor_separation Problem: Poor Separation check_separation->poor_separation No streaking Problem: Streaking/Tailing check_band_shape->streaking Yes success Success: Combine Pure Fractions & Evaporate Solvent check_band_shape->success No increase_polarity Action: Gradually increase mobile phase polarity no_elution->increase_polarity increase_polarity->start Re-evaluate optimize_gradient Action: Use a shallower solvent gradient or a longer column poor_separation->optimize_gradient optimize_gradient->start Re-run add_modifier Action: Add 0.5-1% Et3N to mobile phase or use neutral alumina streaking->add_modifier add_modifier->start Re-run

Caption: Troubleshooting workflow for this compound column chromatography.

References

Technical Support Center: Recrystallization of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of 4-Bromoquinolin-3-ol. This resource offers troubleshooting for common experimental issues, answers to frequently asked questions, detailed protocols, and supporting technical data.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Question Possible Causes & Solutions
No Crystal Formation I've dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?1. Solution is not supersaturated: The most common reason for a lack of crystal formation is using too much solvent.[1] To address this, try boiling off some of the solvent to increase the concentration of the compound. 2. Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to either partially evaporate the solvent or select a different one in which the compound is less soluble. 3. Need for nucleation sites: Crystal formation sometimes requires a surface to begin. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of pure this compound.[2]
Oiling Out Instead of crystals, an oil has separated from the solution upon cooling. How can I resolve this?1. Solution is too concentrated or cooled too quickly: Oiling out often happens when a saturated solution is cooled too rapidly or is overly concentrated.[1][3] Try reheating the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool more slowly.[2][3] 2. Inappropriate solvent choice: The boiling point of the solvent might be higher than the melting point of your compound, or the compound's solubility is too high at the temperature of precipitation. Consider using a lower-boiling point solvent or a solvent mixture. Adding a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling can sometimes prevent oiling.[2]
Low Crystal Yield I have successfully obtained crystals, but the final yield is very low. How can I improve it?1. Incomplete precipitation: Ensure the solution has been thoroughly cooled, for instance in an ice bath, to maximize the amount of product that crystallizes out of the solution.[2] 2. Using too much solvent: As with the failure to form crystals, using an excess of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] 3. Premature crystallization during hot filtration: If a hot filtration step was necessary to remove insoluble impurities, your product may have started to crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.
Rapid Precipitation of Fine Powder As soon as the solution starts to cool, a fine powder crashes out instead of well-formed crystals. Is this a problem?1. Solution cooled too quickly: Rapid cooling often leads to the formation of small, impure crystals or a powder.[2][4] To encourage the growth of larger, purer crystals, slow down the cooling rate. You can achieve this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature gradually.[2] 2. Solvent choice: The compound's solubility may change too drastically with a small change in temperature in the chosen solvent. A different solvent or a solvent mixture might provide a more gradual decrease in solubility upon cooling.[2]
Discolored Crystals The resulting crystals are colored, but the pure compound is expected to be a white or off-white solid. What is the cause?1. Trapped impurities: Colored impurities may have been incorporated into the crystal lattice. This can happen if the cooling was too rapid. Redissolving the crystals in a minimal amount of hot solvent and allowing them to recrystallize slowly may yield a purer, less colored product. 2. Insoluble colored impurities: If there are colored impurities that are insoluble in the hot solvent, they should be removed by hot filtration before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: While a specific, universally "best" solvent is not documented, the structure of this compound, containing both a polar hydroxyl group and a more lipophilic bromo-quinoline core, suggests that polar protic solvents or mixtures would be good starting points.[5] Ethanol, isopropanol, or mixtures such as ethanol/water are likely to be effective, similar to other quinoline derivatives.[6] It is recommended to test the solubility of a small amount of the crude material in various solvents to find the ideal one that dissolves the compound when hot but not when cold.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at room temperature or below.[7] The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration). The solvent should also not react with the compound and should have a boiling point below the compound's melting point.[7]

Q3: Can I use a solvent mixture for the recrystallization of this compound?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics.[7] This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. For this compound, combinations like ethanol/water or dichloromethane/hexane could be explored.[8]

Q4: My compound is still impure after one recrystallization. What should I do?

A4: If significant impurities remain after one recrystallization, a second recrystallization may be necessary. Ensure that you are allowing for slow crystal growth to minimize the inclusion of impurities. Alternatively, if the impurities have very similar solubility profiles to your compound, another purification technique such as column chromatography may be required.[5]

Quantitative Data: Solvent Suitability

The following table provides a summary of common laboratory solvents and their general suitability for the recrystallization of polar, aromatic compounds like this compound. This data is intended as a starting point for solvent screening.

SolventPolarityBoiling Point (°C)Suitability for this compoundComments
WaterHigh100Potentially as an anti-solventThe hydroxyl group may impart some water solubility, but the bromo-quinoline core is largely non-polar. Best used in a mixture with a more organic solvent like ethanol.[9]
EthanolHigh78GoodA good starting point. Dissolves many polar organic compounds when hot and has lower solubility when cold.[6]
IsopropanolMedium-High82GoodSimilar to ethanol and a good alternative to try.[6]
MethanolHigh65ModerateHigh solubility may lead to lower yields. Can be effective in a mixture with water.
Ethyl AcetateMedium77ModerateMay be a suitable single solvent or used in a mixture with a non-polar solvent like hexanes.
AcetoneMedium56ModerateIts low boiling point can make it tricky to work with, but it can be an effective recrystallization solvent.
DichloromethaneLow-Medium40Poor as a single solventLikely to be too good of a solvent at most temperatures. Could be used as the "good" solvent in a mixed-solvent system with an anti-solvent like hexane.
Hexane/HeptaneLow69/98Poor as a single solventUnlikely to dissolve the polar this compound. Best used as an anti-solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on the purity of the crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hotplate with stirring capabilities

  • Condenser (optional, but recommended)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a stir bar.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling period.[4]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting Troubleshooting Recrystallization of this compound cluster_no_crystals Troubleshoot: No Crystals cluster_oil_out Troubleshoot: Oiling Out cluster_low_yield Troubleshoot: Low Yield start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Oils Out observe->oil_out Problem low_yield Low Yield crystals->low_yield Check Yield filter_dry Filter and Dry Crystals crystals->filter_dry nc_1 Too much solvent? no_crystals->nc_1 oo_1 Cooled too fast or too concentrated? oil_out->oo_1 ly_1 Cooled sufficiently? low_yield->ly_1 ly_3 Recover from mother liquor low_yield->ly_3 nc_2 Boil off some solvent nc_1->nc_2 Yes nc_3 Induce nucleation (scratch/seed) nc_1->nc_3 No nc_2->cool nc_3->cool oo_2 Reheat, add a little more solvent, cool slowly oo_1->oo_2 oo_2->cool ly_1->filter_dry Yes ly_2 Cool in ice bath ly_1->ly_2 No ly_2->filter_dry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Bromination of Quinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the bromination of quinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of quinolin-3-ol?

A1: The most prevalent side reaction is over-bromination, leading to the formation of di- or even poly-brominated products. The hydroxyl group (-OH) at the 3-position is an activating group, making the quinoline ring more susceptible to multiple electrophilic substitutions.[1] The positions most susceptible to further bromination are typically the electron-rich sites on the carbocyclic ring. Another potential side reaction is the formation of isomeric mono-brominated products, although the directing effect of the hydroxyl group generally favors substitution at specific positions.

Q2: How can I minimize the formation of di-brominated byproducts?

A2: To control the reaction and favor mono-bromination, several strategies can be employed:

  • Milder Brominating Agent: Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂), as NBS is a milder and more selective brominating agent for activated aromatic systems.[2]

  • Stoichiometry Control: Carefully control the molar ratio of the brominating agent to quinolin-3-ol. Using a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent is recommended.[2]

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second bromination reaction.[2]

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over a period to maintain a low concentration in the reaction mixture.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or the desired mono-brominated product is maximized.[2]

Q3: What is the expected regioselectivity for the mono-bromination of quinolin-3-ol?

A3: The hydroxyl group at the C-3 position is an ortho-, para-director. Therefore, electrophilic substitution is expected to be directed to the 2- and 4-positions. However, due to the electronic properties of the quinoline ring, bromination at the C-4 position is often the major product observed.

Q4: My reaction is showing low to no conversion. What are the possible causes?

A4: Low or no conversion can be attributed to several factors:

  • Inactive Brominating Agent: The brominating agent may have degraded. Use freshly opened or purified reagents.

  • Low Temperature: While low temperatures are used to control selectivity, the reaction may require a certain activation energy. If no reaction is observed, a gradual increase in temperature while monitoring can be attempted.[2]

  • Impurities in Starting Material: Impurities in the quinolin-3-ol can inhibit the reaction. Ensure the starting material is pure.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High percentage of di-brominated product 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time. 4. Highly activating nature of the hydroxyl group.1. Use 1.0-1.1 equivalents of the brominating agent. 2. Maintain a low reaction temperature (e.g., 0 °C). 3. Monitor the reaction by TLC and quench it upon completion. 4. Use a milder brominating agent like NBS.[2]
Formation of multiple mono-bromo isomers 1. Reaction conditions are too harsh, leading to loss of regioselectivity.1. Use a milder brominating agent (NBS). 2. Perform the reaction at a lower temperature.[2]
Low yield of the desired mono-brominated product 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Formation of un-separable side products.1. Allow the reaction to proceed to completion by monitoring with TLC. 2. Use a mild workup procedure and appropriate purification techniques like column chromatography. 3. Optimize reaction conditions to improve selectivity.
No reaction or very slow reaction 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Impure starting material.1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature. 3. Purify the starting quinolin-3-ol.[2]

Quantitative Data on Bromination of Substituted Quinolines

The following table summarizes yields of mono- and di-brominated products for 8-hydroxyquinoline, which can serve as a reference for understanding the impact of reaction conditions.

Substrate Brominating Agent (Equivalents) Solvent Temperature Product(s) and Yield(s) Reference
8-HydroxyquinolineBr₂ (1.5)CH₃CN0 °C7-bromo-8-hydroxyquinoline (58%) and 5,7-dibromo-8-hydroxyquinoline[3][4]
8-HydroxyquinolineBr₂ (2.1)CHCl₃Room Temp5,7-dibromo-8-hydroxyquinoline (90%)[4]
8-MethoxyquinolineBr₂ (1.1)CH₂Cl₂Room Temp5-bromo-8-methoxyquinoline (92%)[4]
8-AminoquinolineBr₂ (2.1)CHCl₃Room Temp5,7-dibromo-8-aminoquinoline (99%)[4][5]

Experimental Protocols

Selective Mono-bromination of Quinolin-3-ol using NBS

This protocol is adapted from general procedures for the bromination of activated quinoline systems.

Materials:

  • Quinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve quinolin-3-ol (1.0 eq.) in anhydrous DMF or CH₃CN under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the desired mono-brominated quinolin-3-ol.

Visualizations

Reaction Pathway Diagram

bromination_pathway cluster_main Main Reaction cluster_side Side Reaction quinolin_ol Quinolin-3-ol mono_bromo Mono-brominated Quinolin-3-ol quinolin_ol->mono_bromo + Br+ di_bromo Di-brominated Quinolin-3-ol mono_bromo->di_bromo + Br+ (Over-bromination)

Caption: Main reaction and over-bromination side reaction.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Quinolin-3-ol in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs monitor Monitor reaction by TLC add_nbs->monitor quench Quench with cold water monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for selective mono-bromination.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue cause1 Excess Brominating Agent issue->cause1 e.g., Over-bromination cause2 High Temperature issue->cause2 cause3 Long Reaction Time issue->cause3 solution1 Control Stoichiometry (1.05 eq.) cause1->solution1 solution2 Lower Temperature (0 °C) cause2->solution2 solution3 Monitor by TLC & Quench cause3->solution3

Caption: Troubleshooting logic for over-bromination.

References

Technical Support Center: Optimizing Derivatization of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-bromoquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during the derivatization of this compound, a versatile scaffold in medicinal chemistry. The molecule's reactivity is primarily influenced by the hydroxyl group at the C3 position and the bromine atom at the C4 position, which are key sites for derivatization[1].

General Issues

Q1: My derivatization reaction is resulting in a very low yield or has failed completely. What are the most common general causes?

A1: Low yields in quinoline derivatization can stem from several common factors. A systematic check of the following is recommended:

  • Purity of Starting Materials: Impurities in this compound or the coupling partner can poison catalysts and lead to side reactions. Verify the purity of your starting materials by NMR or LC-MS before starting the reaction.[2]

  • Reaction Conditions: Many coupling reactions require strictly anhydrous (dry) and anaerobic (oxygen-free) conditions. Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Temperature: Many quinoline cyclizations and derivatizations require heating to proceed efficiently; however, excessive temperatures can cause decomposition and tar formation.[3][4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3] Consider running small-scale trials at various temperatures to find the optimum.[2]

  • Reaction Time: Some reactions may require extended periods to reach completion.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and to see if the starting material is being consumed.

G start Low Yield / Reaction Failure check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Material (Chromatography/Recrystallization) purity_ok->purify_sm No check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Correct? check_conditions->conditions_ok improve_conditions Dry Solvents, Use Schlenk Line, Degas Reaction Mixture conditions_ok->improve_conditions No optimize_params Systematically Optimize Parameters (Temp, Conc, Time, Stoichiometry) conditions_ok->optimize_params Yes improve_conditions->check_conditions param_ok Optimization Successful? optimize_params->param_ok check_purification Review Work-up & Purification Procedure param_ok->check_purification No success Successful Reaction param_ok->success Yes check_purification->optimize_params

Caption: General troubleshooting workflow for low-yield reactions.

Derivatization at the 3-OH Group

Q2: I am attempting an O-alkylation (etherification) on the 3-hydroxyl group, but the yield is poor. How can I optimize this?

A2: O-alkylation of the 3-hydroxyl group, typically via a Williamson-type synthesis, is a common strategy. Poor yields often relate to the choice of base, solvent, or alkyl halide.

  • Base Selection: The hydroxyl group of this compound is phenolic and requires a sufficiently strong base to be deprotonated. If a weak base (e.g., K₂CO₃) is ineffective, consider stronger bases like sodium hydride (NaH), potassium hydride (KH), or sodium tert-butoxide (NaOt-Bu).[6]

  • Alkyl Halide Reactivity: This reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[6] Best results are obtained with primary or methyl halides. Secondary halides often lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively give elimination.[6]

  • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or THF is typically preferred as it can dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion, especially with less reactive alkyl halides.

Derivatization at the 4-Br Position

Q3: My Suzuki-Miyaura coupling at the 4-bromo position is giving low yields and significant byproduct formation. What are the critical parameters to optimize?

A3: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its success is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[7]

  • Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide higher yields and faster reaction times, especially for challenging substrates.[7]

  • Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base's strength and solubility can significantly impact the reaction rate and yield. An aqueous solution of the base is often used.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[7][8]

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen. It is crucial to thoroughly degas the solvent and reaction mixture (e.g., by bubbling argon through it) and maintain an inert atmosphere throughout the reaction.

Q4: I'm struggling with a Sonogashira coupling to introduce an alkyne at the 4-position. The reaction is sluggish, and I observe significant homocoupling of the alkyne (Glaser coupling). How can I improve it?

A4: The Sonogashira coupling uses a dual-catalyst system, and maintaining the balance between the desired cross-coupling and undesired side reactions is key.[9]

  • Catalyst System: The reaction requires both a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9][10] Ensure both are fresh and active.

  • Minimizing Homocoupling: The copper co-catalyst, while essential for the main reaction, can also promote the oxidative homocoupling of the terminal alkyne. This can be minimized by:

    • Running the reaction under strictly anaerobic conditions.

    • Adding the alkyne slowly to the reaction mixture to keep its concentration low.

    • Using a suitable amine base (e.g., triethylamine or diisopropylethylamine), which acts as both a base and a solvent.[10]

  • Temperature: These reactions can often be run at or slightly above room temperature.[9][10] Unnecessary heating can promote side reactions.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require specific, highly active palladium/ligand systems but can provide a cleaner reaction profile.[11]

Purification

Q5: I have a complex mixture after my reaction containing starting material, product, and byproducts. What is the best strategy for purification?

A5: Purifying quinoline derivatives can be challenging due to similar polarities of the components in the reaction mixture.

  • Column Chromatography: This is the most common method. Standard silica gel with a gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a good starting point.[1] If separation is difficult on silica, consider using reversed-phase (C18) silica.[12]

  • Recrystallization: If the product is a solid and the crude material is of reasonable purity, recrystallization can be a highly effective method to obtain very pure material.[3] For basic quinoline derivatives, recrystallization of a salt (e.g., the hydrobromide salt) from a solvent mixture like water/ethanol can be an effective purification strategy.[12]

  • Acid/Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl) can extract the quinoline-containing compounds into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting points and optimization parameters for common cross-coupling reactions at the 4-bromo position. Yields are hypothetical and will vary based on the specific coupling partners used.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent System Temp (°C) Yield (%)
1 Pd(PPh₃)₄ (5) - K₂CO₃ (3) Toluene/H₂O 100 65
2 Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ (3) Dioxane/H₂O 100 70
3 Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (3) Toluene/H₂O 100 92

| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (3) | Dioxane/H₂O | 80 | 88 |

Table 2: Optimization of Sonogashira Coupling Conditions

Entry Palladium Catalyst (mol%) Copper Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 PdCl₂(PPh₃)₂ (3) CuI (5) Et₃N Toluene RT 75
2 Pd(OAc)₂ (3) CuI (5) i-Pr₂NH DMF 50 80
3 Pd(PPh₃)₄ (5) CuI (5) Et₃N THF RT 78

| 4 | Pd(OAc)₂ (3) | - (Copper-Free) | Et₃N | MeCN | 100 | 85 |

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

  • To an oven-dried flask under an inert atmosphere (N₂), add this compound (1.0 equiv) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound

  • In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and a phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Add the base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the mixture (e.g., to 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.[8]

Protocol 3: General Procedure for Sonogashira Coupling with this compound

  • To a flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent (e.g., toluene or THF) followed by an amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv) dropwise while stirring.

  • Stir the reaction at room temperature for 6-20 hours, monitoring progress by TLC.[10]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

G start Select Derivatization Site on this compound site_3oh Target: 3-OH Group (Nucleophilic Center) start->site_3oh site_4br Target: 4-Br Position (Electrophilic Center) start->site_4br react_ether O-Alkylation (Williamson Ether Synthesis) site_3oh->react_ether react_ester O-Acylation (Ester Formation) site_3oh->react_ester react_suzuki C-C Bond Formation (Suzuki Coupling) site_4br->react_suzuki react_sono C-C Bond Formation (Sonogashira Coupling) site_4br->react_sono react_buchwald C-N Bond Formation (Buchwald-Hartwig Amination) site_4br->react_buchwald

Caption: Decision tree for selecting a derivatization strategy.

SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)Lu2082 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)Lu2082-Br ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_complex Ar-Pd(II)Lu2082-R' transmetal->pd2_r_complex red_elim Reductive Elimination pd2_r_complex->red_elim red_elim->pd0 product Ar-R' (Coupled Product) red_elim->product substrate Ar-Br (this compound) substrate->ox_add boronic R'-B(OH)u2082 boronic->transmetal base Base (e.g., Ku2083POu2084) base->transmetal

Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Scale-Up Synthesis of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up synthesis of 4-Bromoquinolin-3-ol. The information provided is based on established chemical principles and analogous syntheses of related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed strategy for synthesizing quinolin-3-ol derivatives involves a multi-step process. A plausible route for this compound begins with the Gould-Jacobs reaction between a suitable aniline and a malonic acid derivative to construct the quinoline core.[1] This is typically followed by hydrolysis and decarboxylation. The final step would be a regioselective bromination at the C4 position. Another potential method involves the direct bromination of quinolin-3-ol using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as DMF.[2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reactions: The initial condensation and subsequent cyclization steps can be highly exothermic, posing a risk of runaway reactions if not properly controlled.

  • Solid Handling: The handling of large quantities of starting materials and intermediates, which may be solids, can be difficult and may require specialized equipment.

  • Purification: Purification of the final product on a large scale can be challenging. Recrystallization, a common lab-scale method, may be less efficient at scale, and large-scale chromatography can be expensive and time-consuming.[3][4]

  • Side Reactions: Increased reaction volumes and longer reaction times can lead to a higher prevalence of side reactions, reducing the overall yield and purity of the final product.

  • Safety: The use of hazardous reagents, such as bromine or phosphorus tribromide, requires stringent safety protocols and specialized equipment at a larger scale.[5][6]

Q3: How can the purity of the final product be improved during scale-up?

A3: To enhance the purity of this compound at scale, consider a multi-step purification approach. This could involve an initial crystallization to remove the bulk of impurities, followed by a final polishing step such as a slurry wash with a carefully selected solvent or, if necessary, column chromatography.[7] Acid-base extraction can also be an effective method for purifying quinoline derivatives by leveraging the basicity of the quinoline nitrogen.[7]

Q4: What are the critical safety precautions for the synthesis of this compound?

A4: Safety is paramount, especially during scale-up. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Conduct all reactions in a well-ventilated area or a chemical fume hood to avoid inhalation of hazardous vapors.[6]

  • Handling of Reagents: Exercise extreme caution when handling corrosive and toxic reagents like bromine or phosphorus tribromide.[5]

  • Thermal Management: Implement robust temperature control and monitoring, especially for exothermic reactions, to prevent thermal runaways.[9]

  • Emergency Procedures: Ensure that emergency procedures are in place and that all personnel are trained on how to respond to spills, fires, or other incidents.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Gould-Jacobs Cyclization - Incomplete reaction due to insufficient temperature or reaction time.- Decomposition of starting materials or product at high temperatures.[9]- Gradually increase the reaction temperature and monitor progress by TLC.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Consider using a higher-boiling point solvent to achieve the required temperature.[9]
Formation of Multiple Products in Bromination Step - Lack of regioselectivity in the bromination reaction.- Over-bromination leading to di- or tri-brominated species.- Use a milder and more selective brominating agent like N-Bromosuccinimide (NBS).- Carefully control the stoichiometry of the brominating agent.- Optimize the reaction temperature; lower temperatures often favor higher selectivity.
Difficulty in Product Isolation/Precipitation - The product may be too soluble in the reaction solvent.- The presence of impurities may inhibit crystallization.- After the reaction, concentrate the solution and add an anti-solvent to induce precipitation.- Attempt to "seed" the solution with a small crystal of the pure product to initiate crystallization.- If an oil is obtained, try to dissolve it in a minimal amount of a good solvent and then add a poor solvent to precipitate the product.[4]
Product Purity is Low After Initial Purification - Inefficient removal of starting materials or side products.- Co-precipitation of impurities during crystallization.- Perform a second recrystallization using a different solvent system.- Utilize column chromatography with a suitable stationary and mobile phase for more challenging separations.[3][4]- Consider an acid-base extraction to separate the basic product from non-basic impurities.[7]

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of a this compound Analogue

Parameter Lab-Scale (10g) Pilot Scale (1kg) Notes
Starting Material (Aniline Derivative) 10 g1 kg
Reaction Volume 100 mL10 L
Reaction Time (Cyclization) 2 hours4-6 hoursLonger reaction times are often needed for larger volumes to ensure complete conversion.
Yield (Crude Product) 85%70-75%Yields often decrease on scale-up due to handling losses and increased side reactions.
Purity (After Crystallization) 98%90-95%Achieving high purity can be more challenging at a larger scale.
Purification Method RecrystallizationRecrystallization followed by slurry washAdditional purification steps may be necessary at scale.

Disclaimer: The data presented in this table is illustrative and based on typical outcomes for similar chemical syntheses. Actual results may vary.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is an adapted procedure based on the synthesis of similar quinoline derivatives.[1][2]

Step 1: Synthesis of Quinolin-3-ol (via Gould-Jacobs Reaction)

  • Condensation: In a suitable reactor, a mixture of 2-aminophenol (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.

  • Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether. The precipitated solid, ethyl 4-hydroxyquinoline-3-carboxylate, is collected by filtration.

  • Hydrolysis & Decarboxylation: The crude ester is refluxed in an aqueous solution of sodium hydroxide (10-20%) until hydrolysis is complete. The solution is then cooled and acidified with a strong acid (e.g., HCl) to precipitate quinolin-3-ol, which is collected by filtration, washed with water, and dried.

Step 2: Bromination of Quinolin-3-ol

  • Dissolution: Quinolin-3-ol (1 equivalent) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), in a reactor protected from light.

  • Bromination: N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.

  • Quenching & Isolation: Upon completion, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow cluster_step1 Step 1: Quinolin-3-ol Synthesis cluster_step2 Step 2: Bromination cluster_purification Purification a Condensation of 2-Aminophenol and DEMM b Thermal Cyclization in Diphenyl Ether a->b c Isolation of Ester Intermediate b->c d Hydrolysis and Decarboxylation c->d e Dissolution of Quinolin-3-ol in DMF d->e f Portion-wise Addition of NBS e->f g Reaction Quenching and Isolation f->g h Recrystallization g->h i Final Product: This compound h->i troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction monitored to completion? start->check_reaction check_temp Was the reaction temperature optimal? check_reaction->check_temp Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_purity Are starting materials pure? check_temp->check_purity Yes decomposition Product/Reactant Decomposition check_temp->decomposition No side_reactions Side Reactions check_purity->side_reactions No solution1 Increase reaction time or temperature. incomplete_reaction->solution1 solution2 Lower reaction temperature and extend reaction time. decomposition->solution2 solution3 Purify starting materials. side_reactions->solution3

References

Technical Support Center: Purification of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of 4-Bromoquinolin-3-ol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction leaving starting material (quinolin-3-ol).- Over-bromination leading to di- or poly-brominated species.- Formation of other isomeric bromoquinolines.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.[1]- Use controlled amounts of the brominating agent (e.g., NBS) to minimize over-bromination.[2]- Employ column chromatography with a shallow solvent gradient to separate isomers.[1]
Oily Product Instead of Solid - Presence of residual solvent.- The product may be an oil at room temperature if impure.- The chosen recrystallization solvent is not appropriate.- Ensure the product is thoroughly dried under vacuum.- Attempt purification by column chromatography to remove impurities that may be lowering the melting point.- Screen a variety of recrystallization solvents or solvent mixtures.[1][3]
Colored Impurities in Final Product - Formation of colored byproducts during synthesis.- Degradation of the compound on silica gel during chromatography.- Treat a solution of the crude product with activated carbon before filtration and recrystallization.- Use a short plug of silica gel to filter out highly polar, colored impurities.[1]- Deactivate the silica gel with a small amount of triethylamine in the eluent during column chromatography.[4]
Poor Separation in Column Chromatography - Incorrect solvent system polarity.- Column overloading.- The compound is degrading on the silica gel.- Optimize the eluent system using TLC to achieve a target Rf value of ~0.3-0.4 for this compound.[4]- Use a higher ratio of silica gel to crude product (e.g., 50:1).- Consider using an alternative stationary phase like neutral alumina.[1][4]
No Crystals Form Upon Recrystallization - Too much solvent was used.- The solution is supersaturated.- The cooling process was too rapid.- Evaporate some of the solvent and attempt to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities arise from the starting materials and side reactions during bromination. These include unreacted quinolin-3-ol, over-brominated products (e.g., dibromo- or tribromoquinolin-3-ol), and other positional isomers of bromoquinolin-3-ol.[1]

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the impurity profile. Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found and the impurities have different solubility profiles. Column chromatography is generally more effective for separating complex mixtures, including isomeric impurities and byproducts with similar polarities to the desired product.[1][2] For achieving high purity, a combination of both methods is often recommended.[1]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Due to the presence of a hydroxyl group, polar solvents are likely good candidates. Ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexanes could be effective.[1][5][6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q4: How can I monitor the purification process effectively?

A4: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of column chromatography and for assessing the purity of fractions.[2] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2]

Q5: My this compound appears to be degrading during column chromatography on silica gel. What can I do?

A5: The acidic nature of silica gel can sometimes cause the degradation of basic compounds like quinolines.[4] To mitigate this, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by adding a small percentage (0.5-1%) of triethylamine to your eluent system.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is an adapted general procedure for the purification of bromoquinolines.

  • Eluent Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for this compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This is a general protocol that should be optimized for this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

The following table provides hypothetical data on the purity of this compound before and after purification, based on typical results for similar compounds.

Purification MethodInitial Purity (by HPLC, %)Final Purity (by HPLC, %)Typical Yield (%)
Recrystallization 8595-9860-80
Column Chromatography 85>9950-70

Visualizations

Troubleshooting_Workflow start Crude this compound purity_check Assess Purity (TLC/HPLC) start->purity_check is_pure Purity Acceptable? purity_check->is_pure end Pure this compound is_pure->end Yes purification Select Purification Method is_pure->purification No reflux Recrystallization purification->reflux Minor Impurities column Column Chromatography purification->column Complex Mixture re_check Re-assess Purity reflux->re_check column->re_check re_check->is_pure

Caption: Troubleshooting workflow for the purification of this compound.

Column_Chromatography_Workflow start Start tlc TLC for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Continue combine Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for column chromatography purification.

References

stability issues of 4-Bromoquinolin-3-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromoquinolin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in solution. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to several degradation pathways in solution. The primary concerns are photodegradation, oxidation, and pH-dependent hydrolysis. The presence of the bromo-aromatic system makes the molecule sensitive to light, while the quinolinol core can be prone to oxidation. Extreme pH conditions can lead to hydrolysis or other chemical transformations.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To maintain stability, solutions of this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light by using amber vials or by wrapping the container in aluminum foil.[1] For long-term storage, aliquoting stock solutions to avoid repeated freeze-thaw cycles is recommended.

Q3: My solution of this compound is changing color. What could be the cause?

A3: A color change, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation or photodegradation. It is crucial to prepare fresh solutions and handle them under subdued light and an inert atmosphere to minimize these effects.

Q4: I am observing precipitate forming in my solution. What should I do?

A4: Precipitation can occur due to poor solubility at the storage temperature or because of degradation leading to the formation of less soluble products. First, ensure that the storage temperature is appropriate for the solvent used. If degradation is suspected, the solution should be discarded and a fresh one prepared. Consider verifying and, if necessary, buffering the pH of your solution, as pH shifts can also affect solubility and stability.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of these degradation products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent biological assay results Degradation of the compound leading to a lower effective concentration or the formation of interfering byproducts.- Prepare fresh solutions immediately before each experiment.- Confirm the concentration and purity of the stock solution using a validated HPLC method.- Investigate the compatibility of this compound with the assay buffer and other components.
Appearance of new peaks in HPLC chromatogram Chemical degradation of this compound.- Attempt to identify the degradation products using LC-MS to understand the degradation pathway.- Based on the likely degradation products, refine storage and handling procedures (e.g., use of antioxidants, stricter light protection, pH control).
Loss of compound potency over a short period Rapid degradation due to inappropriate solvent, pH, or exposure to light.- Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway.- Implement specific protective measures such as using high-purity, degassed solvents, buffering the solution to a neutral pH, and working under light-protected conditions.

Quantitative Data Summary

Stress Condition Parameters Duration % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours15%2
Base Hydrolysis 0.1 M NaOH8 hours25%3
Oxidative Degradation 3% H₂O₂24 hours30%4
Photodegradation UV light (254 nm)4 hours40%5
Thermal Degradation 60°C48 hours10%1

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute samples for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for up to 24 hours. Take samples at various time points for HPLC analysis. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for 48 hours, protected from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Selection: Start with a simple isocratic mobile phase, such as 60:40 Acetonitrile:Water. If co-elution of the parent peak with degradation peaks occurs, a gradient elution will be necessary. A common starting gradient could be 10% to 90% acetonitrile over 30 minutes.

  • Wavelength Detection: Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution from 200-400 nm using the DAD. This wavelength should be used for detection.

  • Method Optimization: Inject the stressed samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, flow rate, and mobile phase composition (e.g., addition of a buffer like phosphate or formate) to optimize the separation.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation photo Photodegradation stock->photo thermal Thermal Degradation stock->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS Identification hplc->lcms

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_logic start Stability Issue Encountered color_change Color Change? start->color_change precipitate Precipitate Formation? color_change->precipitate No protect_light Protect from Light color_change->protect_light Yes potency_loss Loss of Potency? precipitate->potency_loss No check_solubility Check Solubility & Temperature precipitate->check_solubility Yes fresh_solution Prepare Fresh Solution potency_loss->fresh_solution Yes inert_atmosphere Use Inert Atmosphere protect_light->inert_atmosphere buffer_ph Buffer pH check_solubility->buffer_ph forced_degradation Conduct Forced Degradation Study fresh_solution->forced_degradation

Caption: A logical troubleshooting guide for stability issues with this compound.

References

troubleshooting poor resolution in HPLC analysis of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-Bromoquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chromatographic analysis of this compound.

Troubleshooting Guide: Poor Resolution

Poor resolution in the HPLC analysis of this compound can manifest as co-eluting peaks, broad peaks, or asymmetrical peak shapes. This guide provides a systematic approach to diagnosing and resolving these common issues.

Issue: Co-elution with Impurities or Degradants

If you are observing peaks that are not baseline-resolved from the main this compound peak, consider the following solutions:

  • Optimize Mobile Phase Composition: The choice and ratio of organic modifier to aqueous buffer can significantly impact selectivity.[1][2]

    • Solvent Type: If using acetonitrile, consider switching to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order of your compound and any closely eluting impurities.[3]

    • Solvent Strength: Adjust the percentage of the organic solvent. A lower percentage of organic solvent (weaker mobile phase) will generally increase retention time and may improve the separation of early-eluting peaks. Conversely, a higher percentage may be necessary for late-eluting impurities.

    • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program can be employed. A shallow gradient is often effective at separating closely eluting peaks.[4]

  • Adjust Mobile Phase pH: The retention of this compound, which contains both a hydroxyl group and a quinoline nitrogen, is sensitive to pH changes.[5] Operating at a low pH (e.g., 2.5-3.5) can help to ensure consistent protonation of the quinoline nitrogen, leading to more uniform interactions with the stationary phase and potentially better resolution.[3]

  • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required.

    • Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms, such as pi-pi interactions.

    • Columns with smaller particle sizes (e.g., sub-2 µm) or solid-core particles can provide higher efficiency and, consequently, better resolution.[2][6]

Issue: Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue for basic compounds like quinolines.[3][7]

  • Cause: The basic nitrogen on the quinoline ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to secondary retention mechanisms and peak tailing.[3][7]

  • Solutions:

    • Mobile Phase pH Adjustment: As mentioned previously, operating at a low pH (2.5-3.5) will protonate the quinoline nitrogen and suppress the ionization of silanol groups, minimizing these secondary interactions.[3]

    • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, reducing their interaction with this compound.[3]

    • Employ End-Capped Columns: Modern, high-purity silica columns that are extensively end-capped have fewer free silanol groups and are specifically designed to provide better peak shape for basic compounds.[7][8]

Issue: Peak Broadening

Broad peaks can lead to decreased resolution and reduced sensitivity.

  • Causes and Solutions:

    • Column Overload: Injecting too much sample can saturate the stationary phase.[4][9] Try reducing the injection volume or diluting the sample.[3][9]

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[7] Use tubing with a small internal diameter and keep the length to a minimum.

    • Flow Rate: A flow rate that is too high can lead to band broadening.[1] Optimizing the flow rate for your column dimensions can improve peak shape.

    • Column Temperature: Low column temperatures can sometimes cause peak broadening.[3] Increasing the column temperature can improve peak shape, but be mindful of potential sample degradation.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection for this compound analysis?

A1: For reversed-phase HPLC, a common starting point is a mobile phase consisting of an acidified aqueous component and an organic modifier. For example, you could begin with a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[10] A gradient elution from a low to a high percentage of Mobile Phase B is often a good initial approach to determine the approximate elution conditions.

Q2: Which organic solvent, acetonitrile or methanol, is better for the analysis of this compound?

A2: Both acetonitrile and methanol can be effective. Acetonitrile typically has a lower viscosity, leading to lower backpressure, and a lower UV cutoff.[3] Methanol, however, can offer different selectivity.[3] The optimal choice often requires experimental comparison to see which solvent provides better resolution for your specific sample and impurity profile.

Q3: What detection wavelength should be used for this compound?

A3: Purity assessment of this compound typically employs UV detection at approximately 254 nm.[5] However, it is recommended to determine the maximum absorbance wavelength (λmax) by running a UV scan of a standard solution to ensure optimal sensitivity.[11]

Q4: How can I confirm the identity of the this compound peak?

A4: The most definitive method for peak identification is to use a mass spectrometer (MS) as a detector (LC-MS). High-resolution mass spectrometry can confirm the molecular formula.[5] Alternatively, you can spike your sample with a known standard of this compound and observe which peak increases in area.

Quantitative Data Summary

The following table provides a summary of typical starting parameters for HPLC method development for this compound and related compounds, based on common practices for quinoline derivatives.

ParameterRecommended Starting ConditionsPotential for Optimization
Column C18, 4.6 x 150 mm, 5 µmStationary phase chemistry (e.g., Phenyl-Hexyl), particle size (e.g., < 3 µm)
Mobile Phase A 0.1% Formic Acid in WaterBuffer type (e.g., phosphate), pH (2.5-3.5)
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier (e.g., Methanol)
Gradient 5-95% B over 20 minutesGradient slope and duration
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Column Temp. 30 °C25 - 40 °C
Detection UV at 254 nmλmax of the compound
Injection Vol. 10 µL5 - 20 µL (dependent on concentration)

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol describes a general method for determining the purity of a this compound sample.

1. Materials and Reagents

  • This compound reference standard and sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable buffer reagents)

  • Methanol (for sample dissolution)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Degas both mobile phases prior to use.

4. Sample Preparation

  • Prepare a stock solution of the this compound reference standard at approximately 1 mg/mL in methanol.

  • Prepare the sample solution at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter into HPLC vials.

5. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: As prepared above

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

6. Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol), followed by the reference standard and then the sample solution.

  • Integrate all peaks in the chromatogram and calculate the purity of the this compound sample based on the area percent of the main peak relative to the total area of all peaks.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_method_params Method Parameter Adjustment cluster_end Resolution start Poor Resolution Observed optimize_mp Adjust Organic:Aqueous Ratio start->optimize_mp change_solvent Switch Organic Solvent (ACN <=> MeOH) optimize_mp->change_solvent If no improvement end_node Resolution Improved optimize_mp->end_node If successful adjust_ph Modify Mobile Phase pH (e.g., 2.5-3.5) change_solvent->adjust_ph If no improvement change_solvent->end_node If successful additives Add Competing Base (e.g., TEA for tailing) adjust_ph->additives For peak tailing change_column Select Different Stationary Phase adjust_ph->change_column If still unresolved adjust_ph->end_node If successful additives->end_node If successful smaller_particles Use Column with Smaller Particles change_column->smaller_particles change_column->end_node If successful check_hardware Check for Extra-Column Volume smaller_particles->check_hardware smaller_particles->end_node If successful optimize_flow Optimize Flow Rate check_hardware->optimize_flow If still unresolved check_hardware->end_node If successful adjust_temp Adjust Column Temperature optimize_flow->adjust_temp optimize_flow->end_node If successful reduce_injection Reduce Injection Volume adjust_temp->reduce_injection adjust_temp->end_node If successful reduce_injection->end_node If successful ResolutionFactors cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k') Resolution HPLC Resolution (Rs) ParticleSize Particle Size Resolution->ParticleSize ColumnLength Column Length Resolution->ColumnLength FlowRate Flow Rate Resolution->FlowRate MobilePhase Mobile Phase Composition Resolution->MobilePhase StationaryPhase Stationary Phase Chemistry Resolution->StationaryPhase Temperature Temperature Resolution->Temperature pH Mobile Phase pH Resolution->pH SolventStrength Solvent Strength Resolution->SolventStrength

References

preventing degradation of 4-Bromoquinolin-3-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromoquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The electron-rich quinoline ring system is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or strong oxidizing agents.

  • Photodegradation: As a bromo-aromatic compound, this compound is potentially sensitive to light, particularly UV radiation. This can lead to the cleavage of the carbon-bromine bond, forming radical species that can lead to debromination or the formation of various byproducts.

  • Hydrolysis: While generally stable, extreme pH conditions (strong acids or bases) can potentially lead to unwanted reactions involving the hydroxyl group or the quinoline ring system.

  • Thermal Degradation: High temperatures can cause decomposition. For similar quinoline structures, degradation has been observed at temperatures above 280°C.

  • Hydrodehalogenation: In catalytic reactions like Suzuki or Buchwald-Hartwig coupling, a common side reaction is the replacement of the bromine atom with a hydrogen atom, yielding quinolin-3-ol.

Q2: How can I minimize degradation during purification by column chromatography?

A2: Degradation on silica gel is a known issue for quinoline derivatives due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[1] To mitigate this:

  • Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (0.5-2% in the eluent), to neutralize the acidic sites.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[1]

  • Minimize Contact Time: Employ flash chromatography with a wider, shorter column to reduce the residence time of the compound on the stationary phase.[1]

Q3: My this compound solution is changing color over time. What is the likely cause?

A3: A change in solution color, often to yellow or brown, typically indicates degradation.[2] The most probable causes are oxidation from exposure to air or photodegradation from exposure to light. It is crucial to store solutions in amber vials or wrapped in aluminum foil, under an inert atmosphere (nitrogen or argon), and at low temperatures (2-8°C) to maximize stability.[2][3]

Q4: I am seeing a significant amount of quinolin-3-ol as a byproduct in my Suzuki coupling reaction. How can I prevent this?

A4: The formation of quinolin-3-ol is likely due to a hydrodehalogenation side reaction.[4] To minimize this:

  • Optimize Reaction Conditions: Ensure your reaction is carried out under a strictly inert atmosphere to exclude moisture and oxygen.

  • Use High-Purity Reagents: Traces of water or other protic sources can facilitate the hydrodehalogenation pathway.

  • Ligand and Base Selection: The choice of ligand and base can influence the rates of the desired coupling versus the side reaction. A careful screening of conditions may be necessary.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause Suggested Solution
Hydrodehalogenation of Starting Material Formation of quinolin-3-ol is a common side reaction. Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. Consider using a different palladium source or ligand set.[4][5]
Catalyst Deactivation The hydroxyl group or the quinoline nitrogen may coordinate to the palladium center, inhibiting catalysis. A screen of different ligands may be necessary to find one that is less susceptible to product inhibition.
Poor Solubility of Reagents This compound may have limited solubility in common organic solvents. Consider using a co-solvent system or a solvent known to dissolve quinoline derivatives well, such as DMF or DMSO.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Suggested Solution
Oxidative Degradation The reaction may be sensitive to air. Purge all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[3]
Photodegradation Reactions involving bromo-aromatic compounds can be light-sensitive.[3] Protect the reaction vessel from light by wrapping it in aluminum foil.
Thermal Decomposition High reaction temperatures may be causing degradation. If possible, screen for catalysts that are active at lower temperatures. Monitor the reaction closely and avoid unnecessarily long reaction times at elevated temperatures.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
On-Column Degradation The product may be degrading on silica gel. Follow the recommendations in FAQ 2, such as using deactivated silica or an alternative stationary phase like alumina.[1]
Co-elution of Impurities The polarity of your product and impurities may be very similar. Optimize the mobile phase for column chromatography by screening different solvent systems using TLC. Consider using a gradient elution.[1]
Product Instability in Solvents The purified product may be unstable in the solvents used for purification. Remove the solvent as quickly as possible after purification and store the solid product under an inert atmosphere at a low temperature.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stability Assessment by HPLC

This protocol can be used to assess the stability of this compound under various conditions.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Divide the stock solution into several amber HPLC vials.

  • Expose the vials to different stress conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat at a set temperature (e.g., 60°C).

    • Photolytic: Expose to UV light.

    • Control: Store protected from light at 2-8°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot into an HPLC system.

  • Monitor the peak area of the parent compound and the emergence of any new peaks.

  • Calculate the percentage of this compound remaining to determine the degradation rate under each condition.

Visualizations

Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation [O] (e.g., air, peroxides) Photodegradation Photodegradation This compound->Photodegradation hv (UV light) Hydrodehalogenation Hydrodehalogenation This compound->Hydrodehalogenation Pd catalyst, H-source (e.g., in coupling reactions) Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation High Temp. Oxidized_Products Oxidized Quinoline Derivatives Oxidation->Oxidized_Products Debrominated_Radical Quinolin-3-ol Radical + Br• Photodegradation->Debrominated_Radical Quinolin_3_ol Quinolin-3-ol Hydrodehalogenation->Quinolin_3_ol Decomposition_Products Decomposition Products (e.g., HBr) Thermal_Degradation->Decomposition_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Reaction Issue Identified (Low Yield / Impurities) Check_Inertness Is the reaction under a strictly inert atmosphere? Start->Check_Inertness Check_Light Is the reaction protected from light? Check_Inertness->Check_Light Yes Improve_Inertness Improve inert conditions: - Degas solvents - Use flame-dried glassware Check_Inertness->Improve_Inertness No Check_Temp Is the reaction temperature as low as possible? Check_Light->Check_Temp Yes Protect_From_Light Protect from light: - Wrap flask in foil Check_Light->Protect_From_Light No Check_Purification Is purification causing degradation? Check_Temp->Check_Purification Yes Optimize_Temp Optimize temperature: - Screen lower temp catalysts Check_Temp->Optimize_Temp No Optimize_Purification Optimize purification: - Deactivate silica - Use alumina Check_Purification->Optimize_Purification Yes Success Problem Resolved Check_Purification->Success No Improve_Inertness->Start Protect_From_Light->Start Optimize_Temp->Start Optimize_Purification->Start

Caption: Troubleshooting workflow for reactions with this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Bromoquinolin-3-ol and Other Haloquinolines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers an objective comparison of 4-Bromoquinolin-3-ol with other haloquinoline analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance. This document synthesizes available experimental data on their physicochemical properties, biological activities, and synthetic routes.

Introduction to Haloquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms at various positions on the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic profile and biological activity. This guide focuses on 4-halo-3-hydroxyquinoline derivatives, with a primary focus on this compound, and compares its characteristics to other halo-substituted analogs. These compounds have garnered interest for their potential as anticancer and antimicrobial agents.[1][2]

Physicochemical Properties: A Comparative Overview

The nature of the halogen atom at the 4-position of the quinolin-3-ol core directly impacts the molecule's size, lipophilicity, and reactivity. While comprehensive experimental data for the entire series is limited, general trends can be inferred.

Property4-Fluoroquinolin-3-ol4-Chloroquinolin-3-olThis compound4-Iodoquinolin-3-ol
Molecular Formula C₉H₆FNOC₉H₆ClNOC₉H₆BrNOC₉H₆INO
Molecular Weight ( g/mol ) 163.15179.60224.05271.05
Predicted LogP ~1.5~2.0~2.2~2.5
Reactivity C-F bond is generally stable.C-Cl bond is moderately reactive.C-Br bond is a good leaving group for cross-coupling reactions.[3]C-I bond is the most reactive towards nucleophilic substitution and coupling reactions.[3]

Note: Predicted LogP values are estimations and can vary based on the prediction software used. The reactivity trend is a general observation in organic chemistry.

Biological Activity: A Comparative Analysis

Haloquinolines have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The specific activity is highly dependent on the substitution pattern on the quinoline ring.

Anticancer Activity

While direct comparative studies on the cytotoxicity of 4-halo-3-hydroxyquinolines are scarce, research on other haloquinoline series provides insights into structure-activity relationships (SAR). For instance, in a series of 4-aminoquinolines, the replacement of a chloro group with a fluoro group led to an increase in cytotoxicity against the MDA-MB-468 breast cancer cell line.[4] This suggests that the nature of the halogen at position 4 can significantly influence anticancer potency. Some quinoline derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[5]

Table of Comparative Cytotoxicity (IC₅₀ in µM) Data presented below is compiled from various sources for related haloquinoline derivatives and should be interpreted with caution as experimental conditions may vary.

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
4-Amino-7-chloroquinoline derivativeMDA-MB-468~7-9[4]
4-Amino-7-fluoroquinoline derivativeMDA-MB-468Increased potency vs chloro[4]
Quinolone-chalcone hybrid (33)EGFR0.037[6]
Quinolone-chalcone hybrid (Gefitinib)EGFR0.029[6]
8-Hydroxy-2-quinolinecarbaldehyde (3)Hep3B6.25[7]
Antimicrobial Activity

The antimicrobial potential of haloquinolines is well-documented, with fluoroquinolones being a prominent class of antibiotics. The halogen atom and its position are critical for activity. Studies on iodo-quinoline derivatives have shown that compounds with a bromophenyl group exhibited high activity against S. epidermidis.[3]

Table of Comparative Antimicrobial Activity (MIC in µg/mL) Data presented below is for a series of iodo-quinoline derivatives with various substitutions and is intended to illustrate general trends.

CompoundS. epidermidis (MIC in µg/mL)Reference
Iodo-quinoline with -C₆H₄Br group (4d)> active than chloro analog[3]
Iodo-quinoline with -C₆H₄Cl group (4c)< active than bromo analog[3]

Synthesis of 4-Haloquinolin-3-ols

The synthesis of 4-haloquinolin-3-ols can be achieved through various synthetic routes. A common strategy involves the halogenation of a quinolin-3-ol precursor. For example, this compound can be synthesized by treating quinolin-3-ol with a suitable brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent. Similar strategies can be employed for the synthesis of chloro and iodo analogs using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) respectively.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of haloquinoline compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, MDA-MB-468) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the haloquinoline compounds in dimethyl sulfoxide (DMSO).

  • On the following day, treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

3. MTT Incubation:

  • After a 48-72 hour incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of haloquinoline compounds.

1. Preparation of Inoculum:

  • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.

  • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Compound Preparation:

  • Prepare serial twofold dilutions of the haloquinoline compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

PI3K/Akt Signaling Pathway

Many quinoline derivatives exert their anticancer effects by targeting key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

PI3K_Akt_Signaling cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth and survival.

Experimental Workflow for Comparative Analysis

A systematic workflow is crucial for the objective comparison of different haloquinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 4-Halo- 3-hydroxyquinoline Analogs (F, Cl, Br, I) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) against Bacterial Strains Characterization->Antimicrobial Data_Analysis IC50 / MIC Determination Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A typical experimental workflow for the comparative evaluation of haloquinoline analogs.

Structure-Activity Relationship (SAR) Logic

The biological activity of 4-halo-3-hydroxyquinolines is influenced by the properties of the halogen substituent.

SAR_Logic cluster_properties Physicochemical Properties cluster_activity Biological Activity Halogen Halogen at C4 (F, Cl, Br, I) Lipophilicity Lipophilicity (I > Br > Cl > F) Halogen->Lipophilicity Size Atomic Size (I > Br > Cl > F) Halogen->Size Reactivity Reactivity (I > Br > Cl > F) Halogen->Reactivity Membrane_Permeability Membrane Permeability Lipophilicity->Membrane_Permeability Target_Binding Target Binding Affinity Size->Target_Binding Reactivity->Target_Binding Biological_Effect Overall Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) Membrane_Permeability->Biological_Effect Target_Binding->Biological_Effect

Caption: The relationship between halogen properties and biological activity.

Conclusion

This guide provides a comparative framework for understanding the properties and potential biological activities of this compound and related haloquinolines. While direct comparative data is limited, the available information on related quinoline series suggests that the nature of the halogen at the 4-position is a critical determinant of activity. Further systematic studies involving the synthesis and parallel biological evaluation of a complete series of 4-halo-3-hydroxyquinolines are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Bromoquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties. The strategic placement of various functional groups on this heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of 4-Bromoquinolin-3-ol derivatives, focusing on the interplay between their chemical structure and biological activity, supported by experimental data from related compounds and detailed methodologies for key assays.

Core Structure: The Foundation of Activity

The this compound scaffold possesses three key structural features that fundamentally influence its biological potential. Understanding the contribution of each component is crucial for predicting the activity of its derivatives and for the rational design of new, more potent compounds.

  • The Quinoline Core: This planar, bicyclic aromatic system is a well-established pharmacophore. Its planarity allows for potential π-π stacking interactions and intercalation with biological macromolecules like DNA, a mechanism implicated in the antimicrobial and antitumor activities of many quinoline-based drugs.

  • The C3-Hydroxyl Group: The hydroxyl (-OH) group at the C3 position is a critical hydrogen bond donor and acceptor. This capability can facilitate strong binding interactions with amino acid residues in the active sites of target enzymes or receptors, thereby enhancing the compound's potency.

  • The C4-Bromine Atom: The presence of a bromine atom at the C4 position significantly impacts the molecule's physicochemical properties. It increases lipophilicity (fat-solubility), which can improve the molecule's ability to penetrate cell membranes and reach intracellular targets. Furthermore, the bromine atom serves as a valuable synthetic handle, providing a reactive site for introducing further chemical diversity through nucleophilic substitution or metal-catalyzed coupling reactions.

The specific arrangement of the C3-hydroxyl and C4-bromo groups creates a unique electronic distribution within the quinoline ring, distinguishing it from its isomers and influencing its reactivity and biological interaction profile.

Caption: Key structural features of this compound and their functional implications.

Comparative Performance: Anticancer and Antimicrobial Activity

While comprehensive data for a complete series of this compound derivatives is limited, analysis of structurally related bromoquinolines and quinolinones provides valuable insights into their potential therapeutic applications. The following tables summarize the activity of these related compounds, offering a comparative context.

Table 1: Comparative Anticancer Activity of Bromoquinoline Derivatives

The cytotoxic effects of various bromoquinoline derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.

Compound ClassDerivative/SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Brominated Methoxyquinolines 3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Glioblastoma)1.83[1]
HeLa (Cervical Cancer)1.48[1]
HT29 (Colon Adenocarcinoma)1.25[1]
Nitro-Bromoquinolines 6,8-Dibromo-5-nitroquinolineC6 (Rat Glioblastoma)1.10[2]
HeLa (Cervical Cancer)0.90[2]
HT29 (Colon Adenocarcinoma)0.80[2]
4-Oxoquinoline-3-carboxamides N-(4-chlorophenyl) derivative (16b)ACP03 (Gastric Cancer)1.92[3]
N-(4-methylphenyl) derivative (17b)ACP03 (Gastric Cancer)5.18[3]

Note: The data presented is from different studies on structurally related scaffolds and may not be directly comparable due to variations in experimental conditions. However, it highlights that bromoquinoline derivatives possess significant anticancer potential.

Table 2: Comparative Antimicrobial Activity of Bromoquinoline Derivatives

The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial efficacy.

Compound ClassDerivative/SubstituentsMicroorganismMIC (µg/mL)Reference
Quinoline-Sulfonamide Hybrids QS-3P. aeruginosa64[4]
E. coli128[4]
Quinoline-based Hybrids Oxazino-quinoline (Lead 1)E. coli8 - 64[5]
Oxazino-quinoline (5d)S. aureus (MRSA)0.5[5]
E. coli4[5]
Quinoline-Hydroxyimidazolium Hybrid 7bS. aureus2[6]
Hybrid 7hS. aureus20[6]

Note: The data illustrates that modifications to the core quinoline structure can yield potent antibacterial agents, particularly against Gram-positive bacteria like S. aureus.

Structure-Activity Relationship (SAR) Insights

From the comparative data, several key SAR trends for quinoline derivatives can be inferred:

  • Substitution is Key: The unsubstituted quinoline core often shows weak activity. The introduction of substituents, such as halogens (bromine), alkoxy, or nitro groups, is crucial for enhancing biological potency.[1][2]

  • Position Matters: The position of substituents dramatically affects activity. For instance, studies on other quinoline scaffolds have shown that moving a substituent can significantly alter the compound's interaction with its biological target.

  • Lipophilicity and Electron-Withdrawing Groups: The addition of bromine atoms and nitro groups, which increase lipophilicity and are electron-withdrawing, appears to be favorable for anticancer activity. This may be due to enhanced cell penetration and stronger interactions with targets.[2]

  • Targeting Different Pathways: The diversity in the effective derivatives suggests that quinolines can be tailored to target various biological pathways. For example, some derivatives may act as topoisomerase inhibitors, while others might inhibit specific kinases or disrupt bacterial cell membranes.[3]

SAR_Workflow A Lead Compound (e.g., this compound) B Synthesize Derivatives A->B Chemical Modification C Biological Screening (e.g., MTT, MIC assays) B->C Testing D Analyze Data & Identify Active Compounds C->D Evaluation E Establish Structure-Activity Relationships (SAR) D->E Interpretation F Design New Derivatives (Optimized Lead) E->F Rational Design F->B Iterative Cycle

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

Reproducibility is fundamental to scientific research. The following are detailed, generalized protocols for the primary assays used to evaluate the anticancer and antimicrobial activities of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, HT29).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom plates.

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., anhydrous DMSO or 10% SDS in 0.01 M HCl).

  • Multichannel pipette and microplate reader.

2. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value using dose-response curve fitting software.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Varying Concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: A step-by-step experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Materials and Reagents:

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well plates.

  • Test compounds (dissolved in DMSO).

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Positive control (a known antibiotic, e.g., ciprofloxacin) and negative control (broth only).

2. Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][9]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of structurally similar compounds strongly suggests potential for both anticancer and antimicrobial activities. The C3-hydroxyl group provides a key interaction point for target binding, while the C4-bromo substituent enhances cellular uptake and offers a site for further chemical exploration. Future research focused on synthesizing and evaluating a focused library of this compound derivatives will be crucial to fully elucidate their structure-activity relationships and unlock their therapeutic potential. The protocols and comparative data presented in this guide offer a solid foundation for initiating such research programs.

References

A Comparative Analysis of the Biological Activities of 4-Bromoquinolin-3-ol and 6-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two isomeric compounds, 4-Bromoquinolin-3-ol and 6-bromoquinolin-3-ol. Due to the limited availability of direct comparative experimental data for these specific molecules in publicly accessible literature, this analysis extrapolates potential biological activities based on studies of structurally related bromoquinoline derivatives. The information herein is intended to serve as a foundational resource to guide further research and drug development efforts.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of substituents on the quinoline ring is known to significantly influence the physicochemical properties and biological efficacy of these compounds. This guide will explore the potential differences in the biological profiles of this compound and 6-bromoquinolin-3-ol, focusing on their anticipated anticancer and antimicrobial activities.

Structural and Physicochemical Properties

The differential positioning of the bromine atom on the quinoline core of this compound and 6-bromoquinolin-3-ol is expected to influence their electronic distribution, lipophilicity, and steric hindrance, thereby impacting their interactions with biological targets.

For this compound, the bromine atom at the C4-position is suggested to increase lipophilicity, which may enhance its ability to penetrate cellular membranes.[1] The hydroxyl group at the C3-position can participate in hydrogen bonding, a key interaction for binding to target proteins.[1] The planar quinoline ring system itself is known to be capable of intercalating with DNA, a potential mechanism for both antimicrobial and antitumor effects.[1] In contrast, the bromine atom at the C6-position in 6-bromoquinolin-3-ol would alter the molecule's electronic properties and steric profile, likely leading to a different spectrum of biological activity.

Comparative Biological Activity: An Extrapolative Analysis

While direct experimental data (IC₅₀ or MIC values) for this compound and 6-bromoquinolin-3-ol is scarce, we can infer their potential activities by examining structurally similar compounds reported in the literature. The following tables summarize the biological activities of various bromoquinoline derivatives against cancer cell lines and microbial strains.

Anticancer Activity of Structurally Related Bromoquinoline Derivatives

The anticancer potential of quinoline derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The presence and position of a bromine atom have been shown to enhance these effects in some cases.[2]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[3]
HeLa (human cervical cancer)24.1[3]
HT29 (human colon adenocarcinoma)26.2[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[4]
HeLa (human cervical cancer)26.4[4]
HT29 (human colon adenocarcinoma)15.0[4]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (rat glioblastoma)48.9[3]
HeLa (human cervical cancer)59.5[3]
HT29 (human colon adenocarcinoma)36.6[3]
Antimicrobial Activity of Structurally Related Bromoquinoline Derivatives

Quinolone-based compounds have a long history as effective antimicrobial agents. The introduction of a bromine atom can modulate the antimicrobial spectrum and potency.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus0.80 - 1.00 (mg/mL)[5]
5-Chloro-8-hydroxyquinoline (Analog)Mycobacterium tuberculosis0.062 - 0.25[4]
5-Chloro-7-iodo-8-hydroxyquinoline (Analog)Staphylococcus aureus≤5.58 (µM)[4]
Iodo-quinoline derivativesStaphylococcus epidermidisVariable[6]

Potential Mechanisms of Action

Based on the known mechanisms of related quinoline derivatives, the biological activities of this compound and 6-bromoquinolin-3-ol may be mediated through various signaling pathways.

Anticancer Activity: EGFR Signaling Pathway Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10][11] Inhibition of the EGFR signaling cascade can disrupt downstream pathways responsible for cell proliferation, survival, and metastasis.

EGFR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Bromoquinoline Bromoquinoline Inhibitor Bromoquinoline->EGFR Inhibits RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase Complex Gyrase-DNA-Quinolone Complex DNA_Gyrase->Complex Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->DNA_Gyrase Bromoquinoline Bromoquinoline Bromoquinoline->DNA_Gyrase Binds to Gyrase-DNA complex Cell_Death Bacterial Cell Death Complex->Cell_Death Leads to Replication DNA Replication Supercoiling->Replication MTT_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of test compound Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_3->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of test compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with microbial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at appropriate temperature and time Inoculate_Plate->Incubate Determine_MIC Visually or spectrophotometrically determine the MIC Incubate->Determine_MIC End End Determine_MIC->End

References

Validating the Structure of 4-Bromoquinolin-3-ol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2D NMR Techniques for the Structural Verification of 4-Bromoquinolin-3-ol

The synthesis of novel heterocyclic compounds like this compound is fundamental to medicinal chemistry and materials science. However, successful synthesis must be followed by rigorous structural validation to ensure the compound's identity and purity. This guide provides a comparative overview of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of this compound.

While 1D NMR provides initial data, 2D NMR is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals in a complex aromatic system.[1][2] By comparing the data from COSY, HSQC, and HMBC experiments, researchers can piece together the molecular structure with high confidence.

Comparative Analysis of 2D NMR Techniques

The primary challenge in analyzing this compound is the definitive assignment of each proton and carbon in the quinoline scaffold. The following table outlines the key 2D NMR experiments and their expected correlations for this compound, demonstrating how they synergistically provide a complete structural picture.

Table 1: Predicted ¹H & ¹³C Chemical Shifts and 2D NMR Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationHMBC (¹H-¹³C) Correlations (2-3 bonds)
2 ~8.3 (s)~148-C2C3, C4, C8a
3 -~145---
4 -~115---
4a -~140---
5 ~8.0 (d)~128H6C5C4, C4a, C6, C7
6 ~7.5 (t)~125H5, H7C6C5, C7, C8
7 ~7.7 (t)~130H6, H8C7C5, C6, C8, C8a
8 ~7.9 (d)~122H7C8C6, C7, C8a
8a -~127---
3-OH ~9.5 (br s)---C2, C3, C4
  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] For this compound, COSY is crucial for establishing the sequence of protons on the benzene ring (H-5, H-6, H-7, and H-8), confirming their adjacent relationships. The absence of a COSY correlation for H-2 indicates it is an isolated proton spin system.

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[4] This experiment is the primary method for definitively assigning the carbon signals for all protonated carbons (C-2, C-5, C-6, C-7, and C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds.[4] This is arguably the most powerful experiment for piecing together the molecular skeleton. For instance, the correlation from the isolated H-2 proton to carbons C-4 and C-8a confirms its position on the pyridine ring and its proximity to the ring junction. Similarly, correlations from the protons of the benzene ring (H-5 to H-8) to the quaternary carbons (C-4, C-4a, C-8a) are essential for connecting the two rings of the quinoline system.

Experimental and Analytical Workflow

The logical flow for validating the structure involves a systematic progression from simple 1D experiments to more complex 2D correlations, ensuring each piece of data builds upon the last.

G cluster_prep Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Validation Sample Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR 1D ¹H NMR (Proton Environments) Sample->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Environments) Sample->C13_NMR HSQC_Exp HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC_Exp COSY_Exp COSY (¹H-¹H Connectivity) H1_NMR->COSY_Exp Assigns Proton Spin Systems C13_NMR->HSQC_Exp HMBC_Exp HMBC (Long-Range ¹H-¹³C Connectivity) HSQC_Exp->HMBC_Exp Assigns Protonated Carbons COSY_Exp->HMBC_Exp Identifies Fragments Structure Final Structure Validation HMBC_Exp->Structure Connects Fragments

References

Unveiling the Anticancer Potential of Bromoquinoline Isomers: A Comparative Cytotoxicity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various bromoquinoline isomers on cancer cells, supported by experimental data. The strategic placement of bromine atoms on the quinoline scaffold significantly influences their anticancer activity, highlighting a critical aspect of structure-activity relationships in the quest for novel therapeutic agents.

This guide synthesizes in vitro data to illuminate the cytotoxic profiles of different bromoquinoline derivatives, offering insights into their potency and mechanisms of action. By presenting quantitative data in a clear, tabular format and detailing the experimental protocols, we aim to facilitate a deeper understanding of these promising compounds.

Comparative Cytotoxicity of Bromoquinoline Derivatives

The anticancer efficacy of bromoquinoline isomers is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various bromoquinoline derivatives against a panel of human cancer cell lines.

Compound/IsomerCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7 - 25.6Not SpecifiedNot Specified
HeLa (Cervical Carcinoma)6.7 - 25.6Not SpecifiedNot Specified
HT29 (Colorectal Adenocarcinoma)6.7 - 25.6Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinoline C6 (Rat Brain Tumor)50.05-FUNot Specified
HT29 (Colorectal Adenocarcinoma)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
6-Bromo-5-nitroquinoline HT29 (Colorectal Adenocarcinoma)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
6-Bromo quinazoline derivative (8a) MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92DoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) MCF-7 (Breast Adenocarcinoma)1.7 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (IX) MCF-7 (Breast Adenocarcinoma)1.8 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIVd) MCF-7 (Breast Adenocarcinoma)1.83 µg/mLDoxorubicinNot Specified

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.[1][2]

Experimental Protocols

The evaluation of the cytotoxic activity of these brominated quinoline derivatives predominantly involved the use of the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[2] The principle of the MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes present in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[3]

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the bromoquinoline isomers and incubated for a specified period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.[3] The plates are then incubated for an additional 1.5 to 4 hours.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 492 nm or between 570-590 nm.[4]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is another common method used to assess cytotoxicity by measuring the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[6]

General Protocol:

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds as described for the MTT assay.

  • Controls: The assay includes several controls: a background control (medium only), a low control (untreated cells for spontaneous LDH release), and a high control (cells treated with a lysis solution for maximum LDH release).[7]

  • Supernatant Collection: After the treatment period, the plate is centrifuged to pellet the cells, and a portion of the supernatant from each well is transferred to a new plate.[7]

  • LDH Reaction: An LDH reaction mixture, containing a substrate and a dye, is added to the supernatant.[7]

  • Incubation and Measurement: The plate is incubated at room temperature, protected from light, for up to 30 minutes. The absorbance is then measured at 490 nm using a microplate reader.[8]

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated based on the absorbance readings of the treated samples compared to the controls.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Bromoquinoline Isomers (Varying Concentrations) overnight_incubation->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation MTT_assay MTT Assay incubation->MTT_assay LDH_assay LDH Assay incubation->LDH_assay measure_absorbance Measure Absorbance MTT_assay->measure_absorbance LDH_assay->measure_absorbance calculate_viability Calculate % Cell Viability / Cytotoxicity measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity screening.

Many bromoquinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[9] The signaling cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both converging on the activation of caspases.

G Potential Apoptosis Signaling Pathway cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Bromoquinoline Bromoquinoline Isomer Mitochondria Mitochondria Bromoquinoline->Mitochondria Death_Receptor Death Receptor Bromoquinoline->Death_Receptor Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of potential apoptosis induction pathways.

Another identified mechanism of action for some bromoquinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[10] By stabilizing the topoisomerase-DNA complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and cell death.[10][11]

G Topoisomerase I Inhibition Mechanism DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Top1->Cleavage_Complex DNA Cleavage Bromoquinoline Bromoquinoline Isomer Cleavage_Complex->Bromoquinoline Inhibitor Binding Stabilized_Complex Stabilized Ternary Complex Bromoquinoline->Stabilized_Complex DNA_Damage DNA Strand Break & Replication Fork Collision Stabilized_Complex->DNA_Damage Prevents DNA Re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by bromoquinolines.

References

Comparative Analysis of the Antimicrobial Spectrum of Quinolines: A Focus on Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel and effective therapeutic agents. Quinoline derivatives have long been a cornerstone in the development of antimicrobials, with their broad spectrum of activity attributed to their ability to interfere with essential microbial processes. This guide provides a comparative assessment of the antimicrobial spectrum of hydroxyquinoline derivatives, using 8-hydroxyquinoline as a primary example due to the wealth of available data. While the initial focus was on 4-Bromoquinolin-3-ol, a structural isomer, the principles and comparative data presented herein for 8-hydroxyquinoline offer valuable insights into the potential of this class of compounds. The performance of 8-hydroxyquinoline is compared against established clinical standards: ciprofloxacin for antibacterial activity and fluconazole for antifungal activity.

Antimicrobial Spectrum: A Quantitative Comparison

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for 8-hydroxyquinoline, ciprofloxacin, and fluconazole against a range of clinically relevant bacteria and fungi.

Table 1: Antibacterial Spectrum (MIC in µg/mL)

MicroorganismGram Stain8-HydroxyquinolineCiprofloxacin
Staphylococcus aureusPositive4 - 320.12 - 2
Methicillin-resistantStaphylococcus aureus (MRSA)Positive1.1 - 16[1]0.5 - >128
Bacillus subtilisPositive~80.12 - 0.5
Escherichia coliNegative32 - 1280.015 - 1
Pseudomonas aeruginosaNegative84.14 - 256[2]0.25 - 4
Mycobacterium tuberculosisN/A0.1 - 3.6[1][3]0.25 - 2

Table 2: Antifungal Spectrum (MIC in µg/mL)

MicroorganismType8-Hydroxyquinoline DerivativesFluconazole
Candida albicansYeast0.031 - 8[4][5]0.25 - 64
Candida aurisYeast0.5 - 1[4]1 - >64
Candida haemuloniiYeast0.5 - 8[4]16 - >64
Cryptococcus neoformansYeast0.5 - 8[4]2 - 16
Aspergillus fumigatusMold1 (Bromoquinol)[6]1 - 16

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antimicrobial activity of a compound. The data presented in this guide is based on the widely accepted broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial two-fold dilutions in microtiter plate Compound_Prep->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Key Steps:

  • Preparation of Test Compound: A stock solution of the test compound (e.g., 8-hydroxyquinoline) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: A Putative Signaling Pathway

The antimicrobial activity of quinoline derivatives, including 8-hydroxyquinoline, is often attributed to their ability to chelate metal ions, which are essential cofactors for many microbial enzymes. This chelation can disrupt various cellular processes, leading to microbial cell death. One of the proposed mechanisms involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Proposed Mechanism of Action for Quinolines

Quinolone_Mechanism cluster_cell Microbial Cell Quinoline Quinoline Derivative (e.g., 8-Hydroxyquinoline) Metal_Chelation Metal Ion Chelation (e.g., Mg2+, Fe2+) Quinoline->Metal_Chelation Enters cell and binds essential metal ions Enzyme_Inhibition Inhibition of Metalloenzymes (DNA Gyrase, Topoisomerase IV) Metal_Chelation->Enzyme_Inhibition Deprives enzymes of essential cofactors DNA_Replication_Block Blockage of DNA Replication & Repair Enzyme_Inhibition->DNA_Replication_Block Prevents DNA supercoiling and decatenation Cell_Death Cell Death DNA_Replication_Block->Cell_Death Leads to accumulation of DNA damage

Caption: Putative mechanism of action for quinoline derivatives.

Conclusion

The available data indicates that 8-hydroxyquinoline and its derivatives possess a broad spectrum of antimicrobial activity against both bacteria and fungi, including drug-resistant strains. While its potency against some bacteria may be less than that of ciprofloxacin, its effectiveness against a wide range of fungi makes it a versatile antimicrobial scaffold. The data on bromo-substituted quinolines further suggests that halogenation can be a viable strategy to enhance the antimicrobial properties of the quinoline core. Further investigation into the specific antimicrobial spectrum and mechanism of action of this compound is warranted to fully assess its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future research and development efforts in the quest for novel antimicrobial agents.

References

A Comprehensive Guide to Confirming the Purity of Synthesized 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of analytical methods for confirming the purity of synthesized 4-Bromoquinolin-3-ol, a substituted quinoline with potential applications in medicinal chemistry. We present detailed experimental protocols for key analytical techniques and compare their performance, supported by expected experimental data.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of quinolin-3-ol. This reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or bromine in acetic acid.[1] The reaction should be conducted under an inert atmosphere to prevent oxidation.[1]

Alternative Synthesis Strategies:

While direct bromination of quinolin-3-ol is a straightforward approach, other methods for constructing the quinoline core could be considered as alternative strategies, which might offer advantages in terms of yield, purity, or access to diverse analogs. These include:

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with a malonic acid derivative, followed by a high-temperature cyclization to form the 4-hydroxyquinoline core, which can then be brominated.

  • Friedländer Annulation: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl to form the quinoline ring system.

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

Purity Analysis: A Comparative Overview

A multi-technique approach is essential for the unambiguous confirmation of the purity of synthesized this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Data Presentation

The following table summarizes the expected quantitative data from the purity analysis of a synthesized batch of this compound.

Analytical TechniqueParameterExpected Value for Pure this compoundTypical Observation for Impure Sample
Melting Point Melting Range (°C)Sharp, narrow rangeBroad, depressed range
HPLC (UV) Purity (%)≥ 95% (single major peak)< 95% (multiple peaks)
Retention Time (min)Consistent for the main peakMain peak with additional impurity peaks at different retention times
¹H NMR Chemical Shifts (δ, ppm)Sharp, well-resolved signals corresponding to the structureBroadened signals, presence of unexpected peaks
IntegrationProportions of integrals match the number of protonsIncorrect integral ratios, presence of impurity signals
¹³C NMR Number of Signals9 distinct signalsMore than 9 signals
Chemical Shifts (δ, ppm)Consistent with the expected structurePresence of unexpected peaks
Mass Spectrometry Molecular Ion (m/z)[M+H]⁺ at ~224.97 and [M+2+H]⁺ at ~226.97 (characteristic 1:1 bromine isotopic pattern)Presence of ions at other m/z values corresponding to impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Melting Point Determination

Protocol:

  • Place a small, finely powdered sample of the synthesized this compound into a capillary tube, sealed at one end.

  • Compact the sample by gently tapping the tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Acquire the proton spectrum.

    • Expected Chemical Shifts (δ, ppm): The aromatic protons are expected in the range of 7.0-9.0 ppm. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Acquire the proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ, ppm): The nine carbon atoms of the quinoline ring are expected to give distinct signals in the aromatic region (typically 110-150 ppm).

Mass Spectrometry (MS)

Protocol:

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analysis: Scan a mass range of m/z 100-300.

  • Expected Data: The mass spectrum should show a prominent pair of peaks for the protonated molecular ion ([M+H]⁺) at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragments may arise from the loss of Br, CO, or HCN.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity confirmation of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Quinolin_3_ol Quinolin-3-ol Reaction Bromination Reaction Quinolin_3_ol->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

PurityAnalysisWorkflow cluster_analysis Purity Analysis Synthesized_Product Synthesized This compound Melting_Point Melting Point Determination Synthesized_Product->Melting_Point HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Decision Purity Confirmed? Melting_Point->Decision HPLC->Decision NMR->Decision MS->Decision Further_Purification Further Purification Decision->Further_Purification No Pure_Compound Proceed to Further Experiments Decision->Pure_Compound Yes

Caption: Workflow for purity confirmation.

References

Comparative In Vitro Efficacy of Brominated Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anticancer and antimicrobial potential of 4-bromoquinolin-3-ol derivatives and their structural analogs.

While direct and extensive research on the biological activities of this compound derivatives is limited in publicly available literature, this guide provides a comprehensive comparison of their in vitro efficacy by evaluating structurally related and more extensively studied brominated quinoline and quinazolinone analogs. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The quinoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom is a common strategy to enhance potency and modulate pharmacokinetic properties.[1] This guide focuses on the experimentally determined anticancer and antimicrobial activities of these compounds, presenting a side-by-side comparison of their effects.

Anticancer Activity

The in vitro cytotoxic activity of various brominated quinoline and quinazolinone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is often determined using the MTT assay.[1][3]

Table 1: In Vitro Anticancer Activity of Brominated Quinoline and Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Reference
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast Adenocarcinoma)Not Specified[1]
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneSW480 (Colon Adenocarcinoma)Not Specified[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)7.35[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)8.22[4]
6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22)COLO205 (Colon Cancer)0.32[5]
6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22)H460 (Lung Cancer)0.89[5]
4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one (27)COLO205 (Colon Cancer)7.85[5]
(E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMCF-7, MDA-MB-231, SKBR-3 (Breast Cancer)Potent Activity[6]
4-anilinoquinoline derivative (61)Colon, Lung, Ovarian, Breast Cancer Cells0.0015 - 0.0039[6]

Note: "Not Specified" indicates that the source mentions the evaluation but does not provide a specific IC50 value.

The anticancer activity of many quinolinone and quinazolinone derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[1] One such critical pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers.[1][7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bromoquinolinone 6-Bromo-Quinolinone Derivatives Bromoquinolinone->PI3K Inhibition MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Solution C->D E 5. Incubation (Allows formazan formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance (Spectrophotometer) F->G H 8. Calculate IC50 G->H

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical intermediates like 4-Bromoquinolin-3-ol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods is a vital process to ensure that a developed method is suitable for its intended purpose and provides consistent, accurate, and precise results. This guide presents a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by illustrative experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for this compound depends on various factors, including the sample matrix, the required sensitivity, and the nature of potential impurities. HPLC is a versatile and widely used technique for non-volatile and thermally labile compounds, while GC-MS is well-suited for volatile and semi-volatile analytes.[1]

Data Presentation

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods. The data presented here is illustrative and based on the analysis of structurally similar bromoquinoline derivatives and other related compounds to provide a comparative baseline.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) < 2.0%< 3.0%≤ 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mLDependent on analytical needs
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mLDependent on analytical needs

Table 2: Illustrative Cross-Validation Data for Two Hypothetical HPLC Methods

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Accuracy (Recovery at 50 µg/mL) 100.1%100.5%98.0 - 102.0%[2]
Precision (RSD at 50 µg/mL) 0.8%0.7%≤ 2.0%

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and its non-volatile impurities.

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV-Vis detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

  • Gradient Program: Start at 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and return to initial conditions.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: UV at 254 nm.[4]

  • Injection Volume: 10 µL.[5]

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve 10 mg of the this compound sample in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the analysis of volatile impurities and can be used for the quantification of this compound, potentially after derivatization to improve volatility and thermal stability.

1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Mode: Splitless.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Mass Range: m/z 50-400.[1]

2. Sample Preparation:

  • Standard and Sample Solutions: Dissolve 1 mg of the reference standard or sample in 1 mL of a suitable volatile solvent like dichloromethane or N,N-dimethylformamide.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the decision-making process for selecting an appropriate technique.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Analytical Methods for Comparison Define_Purpose->Select_Methods Method_A_Validation Validate Method A (e.g., HPLC) Select_Methods->Method_A_Validation Method_B_Validation Validate Method B (e.g., GC-MS) Select_Methods->Method_B_Validation Cross_Validation_Testing Analyze Same Samples with Both Methods Method_A_Validation->Cross_Validation_Testing Method_B_Validation->Cross_Validation_Testing Compare_Results Compare Performance (Accuracy, Precision, etc.) Cross_Validation_Testing->Compare_Results Assess_Equivalence Assess Method Equivalence Compare_Results->Assess_Equivalence Decision Select Appropriate Method and Document Assess_Equivalence->Decision

Caption: Workflow for the cross-validation of analytical methods.

MethodSelection Analyte_Properties Analyte Properties: This compound Is_Volatile Volatile or Thermally Labile? Analyte_Properties->Is_Volatile HPLC HPLC Is_Volatile->HPLC Thermally Labile / Non-Volatile GC GC-MS Is_Volatile->GC Volatile High_Sensitivity High Sensitivity Required? HPLC->High_Sensitivity GC->High_Sensitivity LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes

Caption: Decision tree for selecting an analytical method.

References

Evaluating the Inhibitory Potential of Quinoline Derivatives on Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Inhibitory Data of Quinoline Derivatives

The inhibitory activities of various quinoline derivatives against different enzyme targets are summarized below. The data is presented to facilitate comparison of their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Protein Kinases by Quinoline Derivatives

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several quinoline derivatives have been identified as potent kinase inhibitors.

Compound ClassTarget KinaseIC50 / KᵢReference
Substituted 4-(3-hydroxyanilino)-quinolinesRET kinaseKᵢ = 3 nM - 50 nM[1]
Indole- and quinolone-based compoundsmTORIC50 = 66 nM - 75 nM[2][3]
4-AminoquinolinesPI3KSub-micromolar[2]
Quinoline DerivativesJAK/STAT pathwayVaries[4]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolinec-MetIC50 = 0.59 nM - 1.86 nM[5]
4-Substitutedamino-6,7-disubstituted-quinoline-3-carbonitrileEGFRIC50 = 0.0075 µM[5]
Table 2: Inhibition of Other Enzymes by Quinoline Derivatives

Quinoline derivatives have also shown inhibitory activity against other classes of enzymes involved in diverse biological processes.

Compound ClassTarget EnzymeIC50Reference
Quinoline united Schiff base derivativesElastase0.897 ± 0.015 µM[6]
Quinoline-based analogsDNA Methyltransferase 1 (DNMT1)Low micromolar[7]
Substituted quinolines20S Proteasome (Chymotrypsin-like activity)14.4 µM
Highly Brominated QuinolinesHuman Topoisomerase ISignificant Inhibition[1]
N-allyl-[8][9][10]triazolo[4,3-a]quinoxalin-1-amine derivativeα-glucosidase3.46 ± 0.06 µM[11]
N-allyl-[8][9][10]triazolo[4,3-a]quinoxalin-1-amine derivativeα-amylase6.89 ± 0.09 µM[11]
Quinoline derivatives comprising pyrazole scaffoldCOX-20.1 µM - 0.11 µM[12]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.

RET Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified RET kinase using a luminescence-based assay that measures ATP consumption.[13][14][15][16][17]

Materials:

  • Recombinant human RET kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase-Glo® reagent

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (e.g., a quinoline derivative)

  • DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer containing a final DMSO concentration not exceeding 1%.

  • Enzyme Preparation: Dilute the RET enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically.

  • Substrate/ATP Mixture: Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for RET.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted test compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted RET enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-40 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the RET kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DNA Methyltransferase (DNMT) Inhibition Assay (Colorimetric)

This protocol is based on an ELISA-like method to measure the activity of DNMTs.[18][19][20]

Materials:

  • 96-well microplate coated with a DNMT substrate

  • DNMT enzyme (e.g., DNMT1)

  • S-Adenosyl methionine (SAM)

  • Test compound

  • DNMT Assay Buffer

  • Wash Buffer

  • Capture Antibody (anti-5-methylcytosine)

  • Detection Antibody (HRP-conjugated)

  • Colorimetric Substrate (e.g., TMB)

  • Stop Solution

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DNMT Assay Buffer.

  • Reaction Setup:

    • Blank: Add 50 µL of DNMT Assay Buffer.

    • Negative Control (No Inhibitor): Add 45 µL of DNMT Assay Buffer and 5 µL of vehicle (e.g., DMSO).

    • Sample Wells: Add 45 µL of the diluted test compound solution.

  • Enzyme Addition: Add 5 µL of diluted DNMT enzyme to all wells except the blank.

  • Reaction Initiation: Add 5 µL of SAM solution to all wells.

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.

  • Washing: Wash each well three times with 200 µL of Wash Buffer.

  • Antibody Incubation:

    • Add 100 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.

    • Wash each well three times with 200 µL of Wash Buffer.

    • Add 100 µL of diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.

  • Color Development:

    • Wash each well three times with 200 µL of Wash Buffer.

    • Add 100 µL of Colorimetric Substrate and incubate in the dark for 5-15 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[8][9][21][22][23]

Materials:

  • Cell lysate or purified 20S proteasome

  • Proteasome Substrate (e.g., Suc-LLVY-AMC)

  • Proteasome Inhibitor (e.g., MG-132) as a positive control

  • Proteasome Assay Buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing cells in a suitable lysis buffer without protease inhibitors.

  • Assay Setup (in duplicate):

    • Add up to 50 µL of cell extract or purified proteasome to paired wells of a 96-well black plate.

    • Bring the volume of each well to 100 µL with Assay Buffer.

  • Inhibitor Addition:

    • To one well of each pair, add 1 µL of the Proteasome inhibitor (or test compound).

    • To the other well, add 1 µL of Assay Buffer (or vehicle).

  • Substrate Addition: Add 1 µL of Proteasome Substrate to all wells.

  • Measurement: Immediately begin measuring the fluorescence kinetics at an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm in a microplate reader at 37°C for 30-60 minutes.

Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. Calculate the percentage of inhibition by comparing the activity in the presence and absence of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Elastase Inhibition Assay

This assay determines the inhibitory effect of compounds on porcine pancreatic elastase.[6][24][25][26][27]

Materials:

  • Porcine pancreatic elastase

  • Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • Tris-HCl buffer (pH 8.0)

  • Test compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, the test compound at various concentrations, and the elastase enzyme.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Measurement: Measure the absorbance at 410 nm at regular intervals for 20 minutes.

Data Analysis: The rate of increase in absorbance is proportional to the elastase activity. Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline derivatives and a general experimental workflow.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K JAK JAK RET->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Quinoline Inhibitor Inhibitor->RET

Caption: RET Signaling Pathway and Quinoline Inhibition.

PI3K_AKT_mTOR_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Quinoline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

JAK_STAT_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Immunity) Inhibitor Quinoline Inhibitor Inhibitor->JAK

Caption: JAK/STAT Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Compound Library (Quinoline Derivatives) Assay Enzyme Inhibition Assay (e.g., Kinase, Protease) Start->Assay Data Data Collection (IC50 Determination) Assay->Data Analysis Structure-Activity Relationship (SAR) Analysis Data->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: General Experimental Workflow for Inhibitor Screening.

References

Safety Operating Guide

Proper Disposal of 4-Bromoquinolin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Bromoquinolin-3-ol, a halogenated quinoline derivative, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions for similar compounds include wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][3] In case of skin or eye contact, rinse the affected area immediately with plenty of water.[1][2][3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][4] It is imperative to adhere to all federal, state, and local regulations concerning hazardous waste disposal.[4]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, weighing boats) in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Ensure the container is kept closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Halogenated organic compounds often require specific disposal routes.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard symbols (e.g., irritant).

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Provide them with an accurate description of the waste contents.

  • Spill Cleanup:

    • In the event of a spill, avoid breathing dust and ensure adequate ventilation.[2]

    • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][2]

    • Wash the spill area with soap and water.[1]

    • All materials used for cleanup should also be treated as hazardous waste.

Quantitative Data Summary

Data PointTypical Information to Look For in SDSRelevance to Disposal
LD50 (Lethal Dose, 50%) Oral, Dermal, and Inhalation toxicity data.Informs the level of hazard and the necessary precautions during handling and disposal. High toxicity may require more stringent containment and disposal procedures.
Permissible Exposure Limits OSHA PEL, ACGIH TLV, etc.Dictates the maximum concentration of the substance a worker can be exposed to over a period, influencing the ventilation requirements and PPE needed during waste handling.
Ecotoxicity Data on toxicity to aquatic life (e.g., fish, daphnia).Determines the environmental hazard. Substances toxic to aquatic life must not be disposed of down the drain and require specialized disposal to prevent environmental contamination.[3][4]
Persistence and Degradability Information on how long the substance persists in the environment and its potential to biodegrade.Persistent compounds require more rigorous disposal methods to prevent long-term environmental contamination.
Regulatory Information Waste disposal regulations (e.g., EPA hazardous waste codes).[4]Provides specific legal requirements for disposal, including whether the chemical is classified as a hazardous waste and the appropriate disposal methods.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Is the waste contaminated with other substances? B->C D Segregate and collect in a dedicated, labeled hazardous waste container for halogenated compounds. C->D No E Follow specific institutional guidelines for mixed hazardous waste. C->E Yes F Store the sealed container in a designated, secure, and well-ventilated area. D->F E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G H Document the disposal process as per institutional and regulatory requirements. G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical compounds is of paramount importance. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Bromoquinolin-3-ol, ensuring a secure laboratory environment.

Hazard Identification and Protective Measures

Personal Protective Equipment (PPE) is mandatory for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][5]Prevents skin contact and absorption.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[6]Avoids inhalation of dust particles.
Body Protection Laboratory coat, long-sleeved clothing.[3]Minimizes skin exposure.

First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Carefully Transfer Compound handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose end end cleanup_dispose->end End

Figure 1. Procedural workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation : Before handling, ensure all required PPE is correctly worn. Verify that the chemical fume hood is functioning correctly.

  • Weighing : Conduct all weighing and handling of the solid compound within the fume hood to prevent inhalation of dust. Use anti-static weigh paper.

  • Transfer : Use a spatula to carefully transfer the weighed compound to the reaction vessel.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly. Keep the container capped when not in use.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6][8]

Disposal Plan:

  • Waste Classification : this compound and any materials contaminated with it should be treated as hazardous waste.[2][9]

  • Solid Waste : Collect unused solid compound and contaminated consumables (e.g., weigh paper, gloves) in a dedicated and clearly labeled hazardous waste container for halogenated organic compounds.[9]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[9]

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[5][9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.